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  • Product: 3-phenyl-2,3-dihydro-1H-inden-1-ol
  • CAS: 30516-40-6

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-phenyl-2,3-dihydro-1H-inden-1-ol in organic synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Preamble: The Case of 3-Phenyl-2,3-dihydro-1H-inden-1-ol Initial inquiries into the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Preamble: The Case of 3-Phenyl-2,3-dihydro-1H-inden-1-ol

Initial inquiries into the specific mechanism of action of 3-phenyl-2,3-dihydro-1H-inden-1-ol in organic synthesis reveal a notable scarcity of dedicated literature. While the synthesis and characterization of this molecule are documented, its application as a catalyst or a key mechanistic probe in synthetic transformations is not prominent in peer-reviewed sources. This observation, in itself, is a valuable insight, suggesting that the unique steric and electronic contributions of the 3-phenyl substituent may not have led to broadly applicable or highly efficient catalytic systems discovered to date.

However, the core structure, the 2,3-dihydro-1H-inden-1-ol, or indanol, scaffold, is a cornerstone of modern asymmetric catalysis. This guide, therefore, pivots to a comprehensive exploration of the indanol framework, with a particular focus on its most celebrated derivative, cis-1-amino-2-indanol. By dissecting the well-established mechanisms and applications of this "privileged" ligand, we can extrapolate the fundamental principles that would govern the reactivity of any indanol derivative, including the titular 3-phenyl-2,3-dihydro-1H-inden-1-ol, should it be explored in future research.

The Indanol Framework: A Marriage of Rigidity and Functionality

The efficacy of the indanol scaffold in asymmetric catalysis stems from a confluence of structural and functional features. The fused bicyclic system imparts a high degree of conformational rigidity, which is paramount for creating a well-defined and predictable chiral environment around a metal center. This rigidity minimizes conformational ambiguity, leading to higher enantioselectivities in catalytic transformations.

The true power of the indanol framework is unleashed with the introduction of additional functional groups, most notably an amino group at the C1 position, adjacent to the hydroxyl group at C2. This cis-1-amino-2-indanol arrangement creates a bidentate ligand capable of forming a stable five-membered chelate ring with a metal center. This chelation, coupled with the inherent chirality of the indanol backbone, establishes a highly effective chiral pocket that dictates the stereochemical outcome of the reaction.

Mechanism in Action I: Asymmetric Transfer Hydrogenation of Ketones

One of the most significant applications of cis-1-amino-2-indanol-derived ligands is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols.[1][2] This reaction is of immense industrial importance for the synthesis of enantiomerically pure alcohols, which are common building blocks in pharmaceuticals.

The catalytic cycle, illustrated below, is believed to proceed through a six-membered transition state. The ruthenium catalyst, coordinated to the chiral amino alcohol ligand, activates a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture. The substrate, a prochiral ketone, then coordinates to the metal center in a manner that minimizes steric hindrance within the chiral pocket created by the ligand. This preferential orientation dictates the face of the ketone to which the hydride is delivered, resulting in the formation of one enantiomer of the alcohol product in excess.

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ru-H [Ru-H(L)]+ Transition_State [Ketone-Ru-H(L)]‡ Ru-H->Transition_State Ketone Product_Complex [Ru(Alcohol)(L*)] Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru-H + H-donor - Alcohol Chiral_Alcohol Chiral Alcohol Catalyst_Regen Catalyst Regeneration Ketone Prochiral Ketone H_Donor Hydrogen Donor (e.g., i-PrOH) caption Catalytic cycle for Ru-catalyzed ATH.

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ATH of acetophenone using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2R)-1-amino-2-indanol

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2R)-1-amino-2-indanol (2.2 mol%) in anhydrous isopropanol (0.1 M relative to the substrate).

  • Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.

  • Add acetophenone (1.0 equivalent) to the catalyst solution.

  • Add potassium tert-butoxide (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a few drops of water.

  • Remove the isopropanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral high-performance liquid chromatography (HPLC) or GC.

Catalyst ComponentLoading (mol%)SubstrateProductEnantiomeric Excess (%)
[RuCl₂(p-cymene)]₂1Acetophenone1-Phenylethanol>95
(1S,2R)-1-amino-2-indanol2.2

Data is representative for this class of ligands and may vary with the specific derivative and conditions.[2]

Mechanism in Action II: Asymmetric Diels-Alder Reactions

The indanol scaffold has also been incorporated into ligands for Lewis acid-catalyzed asymmetric Diels-Alder reactions.[3] In this context, bis(oxazoline) ligands derived from amino-indanol, often referred to as IndaBox ligands, have proven to be highly effective.[2]

When complexed with a Lewis acidic metal, such as copper(II), the IndaBox ligand forms a chiral catalyst that coordinates to the dienophile, typically an α,β-unsaturated carbonyl compound. This coordination activates the dienophile towards cycloaddition and, due to the chiral environment created by the ligand, shields one face of the dienophile. The diene then approaches from the less sterically hindered face, leading to the formation of the Diels-Alder adduct with high diastereo- and enantioselectivity.[2]

Diels_Alder_Workflow Start Start Catalyst_Prep Catalyst Preparation: Cu(OTf)₂ + IndaBox Ligand Start->Catalyst_Prep Reaction_Setup Reaction Setup: Add Dienophile to Catalyst Solution Catalyst_Prep->Reaction_Setup Diene_Addition Add Diene Dropwise Reaction_Setup->Diene_Addition Reaction Stir at Controlled Temperature Diene_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine ee by Chiral HPLC Purification->Analysis End End Analysis->End caption General workflow for an IndaBox-catalyzed Diels-Alder reaction.

Caption: General workflow for an IndaBox-catalyzed Diels-Alder reaction.

Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol provides a general procedure for a copper(II)-catalyzed asymmetric Diels-Alder reaction using a chiral bis(oxazoline) ligand, which is applicable to IndaBox ligands.[2]

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral IndaBox ligand

  • Dienophile (e.g., N-acryloyl-2-oxazolidinone)

  • Diene (e.g., cyclopentadiene)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and the IndaBox ligand (11 mol%).

  • Add anhydrous DCM and stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.

  • Add activated 4 Å molecular sieves.

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Add the dienophile (1.0 equivalent) to the catalyst solution.

  • Add the diene (2.0-3.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereo- and enantiomeric excess of the product by NMR and chiral HPLC analysis.

Future Outlook

The indanol scaffold, particularly in the form of cis-1-amino-2-indanol and its derivatives, remains a fertile ground for the development of new and improved asymmetric catalysts. While 3-phenyl-2,3-dihydro-1H-inden-1-ol has yet to emerge as a key player, the foundational mechanistic principles outlined in this guide provide a robust framework for its potential future investigation. The strategic placement of the phenyl group at the C3 position could offer unique steric and electronic properties that may be advantageous in specific, yet-to-be-discovered catalytic applications. Further research into the synthesis of chiral derivatives of 3-phenyl-2,3-dihydro-1H-inden-1-ol and their evaluation in a broad range of asymmetric transformations is warranted.

References

  • A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis - Benchchem.
  • Application Notes and Protocols: 2-Indanol as a Ligand in Asymmetric Catalysis - Benchchem.
  • Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones - ACS Publications.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of cis-3-phenyl-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The indane framework, particularly with stereospecific substitutions, represents a privileged scaffold in medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indane framework, particularly with stereospecific substitutions, represents a privileged scaffold in medicinal chemistry and materials science. The cis-3-phenyl-2,3-dihydro-1H-inden-1-ol molecule is of significant interest due to the defined spatial orientation of its phenyl and hydroxyl groups, which can critically influence biological activity and material properties. This guide provides a comprehensive overview of the stereoselective synthesis of this target compound and outlines the definitive methods for its structural elucidation via single-crystal X-ray diffraction. While a specific public deposition of the crystal structure for cis-3-phenyl-2,3-dihydro-1H-inden-1-ol has not been identified in this investigation, we present a field-proven, two-step synthetic pathway and a detailed, self-validating protocol for its crystallization and subsequent crystallographic analysis. This document is intended to serve as a complete handbook for researchers aiming to synthesize, crystallize, and definitively characterize this compound and its analogs.

Introduction: The Significance of the Indane Scaffold

The 1-indanone and 3-substituted indane skeletons are core structural motifs in a multitude of biologically active compounds and natural products. The stereochemical configuration at the C1 and C3 positions is frequently a determining factor for their therapeutic efficacy, making the development of robust stereoselective synthetic methodologies a paramount objective in modern organic chemistry. Compounds incorporating this framework have shown promise as treatments for depression and cocaine addiction (e.g., (+)-indatraline) and as neuroprotective agents. The precise three-dimensional arrangement of substituents governs the molecule's interaction with biological targets, and thus, definitive structural characterization is indispensable for rational drug design and structure-activity relationship (SAR) studies.

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute and relative stereochemistry, conformation, and solid-state packing of crystalline organic molecules. This guide addresses the critical steps required to obtain this definitive structural data for cis-3-phenyl-2,3-dihydro-1H-inden-1-ol, from initial synthesis to final structural refinement.

Stereoselective Synthesis and Crystallization

The synthesis of cis-3-phenyl-2,3-dihydro-1H-inden-1-ol is most effectively approached via a two-step sequence: the synthesis of the precursor ketone, 3-phenyl-1-indanone, followed by its stereoselective reduction.

Synthesis of 3-Phenyl-1-indanone

Numerous methods exist for the synthesis of 3-phenyl-1-indanone. A robust and high-yielding approach is the Rhodium-catalyzed asymmetric intramolecular 1,4-addition of an arylboronic acid derivative to an enone.[1]

Experimental Protocol: Synthesis of 3-Phenyl-1-indanone

  • Reaction Setup: To a solution of the appropriate pinacolborane chalcone derivative (1.0 eq) in toluene (0.1 M), add [Rh(C₂H₄)₂Cl]₂ (2.5 mol %) and a suitable chiral phosphine ligand, such as (R)-MonoPhos (10 mol %).

  • Addition of Base: Add an aqueous solution of K₃PO₄ (1.5 M, 0.5 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 3-5 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water and extract the product into ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-phenyl-1-indanone.

Stereoselective Reduction to cis-3-phenyl-2,3-dihydro-1H-inden-1-ol

The crucial step for obtaining the desired cis stereochemistry is the reduction of the 3-phenyl-1-indanone precursor. Asymmetric transfer hydrogenation (ATH) has proven to be a highly efficient method for this transformation, yielding the cis-indanol with high diastereoselectivity (dr) and enantioselectivity (ee).[2]

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst and Reagent Preparation: In a clean, dry flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H:Et₃N) to serve as the hydrogen source.

  • Reaction Setup: Dissolve racemic 3-phenyl-1-indanone (1.0 eq) in methanol (0.2 M). Add the HCO₂H:Et₃N mixture (5.0 eq).

  • Catalyst Addition: Add the chiral catalyst, such as (R,R)-Ts-DENEB (1-2 mol %).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated NaHCO₃ solution and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting cis-3-phenyl-2,3-dihydro-1H-inden-1-ol can be purified by flash column chromatography.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, dichloromethane/pentane, methanol/water) for suitable solubility. The ideal system is one in which the compound is soluble when heated but sparingly soluble at room temperature or below.

  • Slow Evaporation: Prepare a nearly saturated solution of the purified compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the solvent of the solution). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.

Definitive Structure Determination by Single-Crystal X-ray Diffraction

The following section details the comprehensive workflow for the analysis of a suitable single crystal of cis-3-phenyl-2,3-dihydro-1H-inden-1-ol.

Experimental Workflow

workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Data Analysis & Reporting Synth Stereoselective Synthesis Purify Purification Synth->Purify Crystal Crystal Growth Purify->Crystal Select Crystal Selection & Mounting Crystal->Select Diff X-ray Diffractometer Select->Diff Collect Intensity Data Collection Diff->Collect Process Data Processing & Reduction Collect->Process Solve Structure Solution (e.g., SHELXT) Process->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation (e.g., checkCIF) Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF Report Final Report & Visualization CIF->Report

Caption: Experimental workflow for crystallographic analysis.

Detailed Methodologies

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension), free of cracks and defects, is selected under a microscope. It is mounted on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

  • Data Collection: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model. This model is then refined against the experimental data using a full-matrix least-squares method. Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software tools like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards.

Expected Crystallographic Data

Upon successful structure determination, a comprehensive set of crystallographic data will be obtained. While the specific data for the title compound is not publicly available, a representative table of expected parameters is provided below.

Parameter Expected Value / Information
Chemical FormulaC₁₅H₁₄O
Formula Weight210.27 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P2₁2₁2₁
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Temperature (K)e.g., 100(2) K
Radiation typee.g., Mo Kα (λ = 0.71073 Å)
Density (calculated)g/cm³
R-factors (R1, wR2)Indicators of refinement quality
Goodness-of-fit (S)Indicator of refinement quality
Structural Analysis and Visualization

The final refined structure provides a wealth of information.

  • Molecular Conformation: The analysis will definitively confirm the cis relationship between the C1-hydroxyl and the C3-phenyl groups. It will also reveal the conformation of the five-membered dihydroindene ring (e.g., envelope or twist conformation) and the torsion angles that define the molecule's overall shape.

  • Intermolecular Interactions: The crystal packing will reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential π-π stacking interactions between the phenyl rings. These interactions govern the material's solid-state properties.

Caption: 2D representation of the molecular structure.

Conclusion

While a definitive crystal structure for cis-3-phenyl-2,3-dihydro-1H-inden-1-ol is not currently found in open-access crystallographic databases, this guide provides the necessary theoretical and practical framework for its synthesis, crystallization, and structural elucidation. The stereoselective synthesis via asymmetric transfer hydrogenation of 3-phenyl-1-indanone offers a reliable route to the target compound. The subsequent application of single-crystal X-ray diffraction, following the detailed workflow presented, will yield unambiguous data on its three-dimensional structure. This information is crucial for advancing its potential applications in drug development and materials science, providing a solid foundation for future research.

References

  • Zacher, P. A., Unruh, D. K., & Daly, S. R. (2025). CCDC 2439985: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link][3]

  • Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(39), 24155-24163. [Link][2]

  • Yu, Y.-N., & Xu, M.-H. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. The Journal of Organic Chemistry, 78(6), 2736–2741. [Link][4]

  • NIST Chemistry WebBook. (n.d.). 3-Phenyl-1-indanone. [Link][5][6]

Sources

Foundational

Stereochemical Analysis and Asymmetric Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-ol Enantiomers

Introduction & Pharmacological Relevance The bicyclic scaffold of 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-phenyl-1-indanol) is a privileged structural motif in medicinal chemistry. Its aminated deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The bicyclic scaffold of 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-phenyl-1-indanol) is a privileged structural motif in medicinal chemistry. Its aminated derivatives, the 3-phenyl-1-indanamines, serve as the foundational architecture for critical active pharmaceutical ingredients (APIs), including indatraline—a potent monoamine reuptake inhibitor—and novel trypanothione reductase inhibitors targeting Trypanosoma brucei[1].

Because biological targets are inherently chiral, the pharmacological efficacy of these molecules is strictly stereodependent. This technical guide deconstructs the stereochemical architecture of 3-phenyl-1-indanol and outlines self-validating methodologies for the isolation and asymmetric synthesis of its enantiomers.

Stereochemical Architecture & Reaction Causality

The 3-phenyl-1-indanol core possesses two chiral centers (C1 and C3), resulting in four distinct stereoisomers grouped into two diastereomeric pairs:

  • cis-Diastereomers: (1R,3R) and (1S,3S)

  • trans-Diastereomers: (1R,3S) and (1S,3R)

Causality in Diastereoselectivity: When synthesizing the racemic alcohol via the reduction of 3-phenyl-1-indanone using a standard hydride donor like NaBH₄, the reaction overwhelmingly favors the cis-diastereomer, typically yielding a >97:3 cis:trans ratio[1].

Why does this happen? The bulky phenyl group at the C3 position occupies a pseudo-axial orientation to minimize allylic strain within the indane ring. This sterically blocks one face of the planar ketone. Consequently, the incoming hydride is forced to attack the carbonyl carbon from the less sterically hindered opposite face, dictating the cis relative configuration[1].

Stereocenters A Racemic 3-phenyl-1-indanone B cis-3-phenyl-1-indanol (1R,3R) & (1S,3S) Major Product (97%) A->B NaBH4 Reduction (Steric Control) C trans-3-phenyl-1-indanol (1R,3S) & (1S,3R) Minor Product (3%) A->C D (1R,3R)-Enantiomer B->D Chiral HPLC / Enzymatic KR E (1S,3S)-Enantiomer B->E Chiral HPLC / Enzymatic KR F (1R,3S)-Enantiomer C->F G (1S,3R)-Enantiomer C->G

Figure 1: Stereochemical divergence and resolution pathways for 3-phenyl-1-indanol enantiomers.

Analytical Resolution via Chiral Chromatography

Isolating the individual (1R,3R) and (1S,3S) enantiomers from the cis-racemate requires high-performance chiral stationary phases (CSPs). Preparative chiral chromatography relies on differential transient diastereomeric interactions—such as hydrogen bonding, π-π interactions, and steric inclusion—between the enantiomers and a chiral selector[2].

For cis-3-phenyl-1-indanol, amylose-based columns (e.g., Chiralpak AD) provide exceptional enantiodiscrimination[2].

Table 1: Optimized Chiral HPLC Parameters for cis-3-Phenyl-1-indanol Resolution
ParameterSpecificationCausality / Rationale
Column Chiralpak AD (Amylose derivative)Provides optimal chiral recognition via hydrogen bonding and steric fit[2].
Mobile Phase 100% MethanolEnsures high solubility and maintains strong solute-stationary phase interactions[2].
Flow Rate 190 mL/min (Preparative)Balances throughput with theoretical plate efficiency for large-scale resolution[2].
Temperature 40°CEnhances mass transfer kinetics, sharpening peak shape and reducing tailing[2].
Detection UV at 287 nmCorresponds directly to the optimal absorption maximum of the indane chromophore[2].

Advanced Kinetic Resolution (KR) Strategies

While chromatographic resolution is effective for separating pre-synthesized racemates, catalytic Kinetic Resolution (KR) offers a highly elegant asymmetric synthetic route.

Enzymatic Kinetic Resolution

Biocatalytic acylation utilizing Candida antarctica lipase B (CAL-B) provides a highly enantioselective method. In the presence of an acyl donor (e.g., vinyl butyrate) and a non-polar solvent (diisopropyl ether), CAL-B selectively acylates one enantiomer of cis-3-phenyl-1-indanol, leaving the antipode unreacted and easily separable via standard silica chromatography[3].

Asymmetric Transfer Hydrogenation (ATH-KR)

A state-of-the-art approach involves the ATH-KR of racemic 3-phenyl-1-indanone using chiral ruthenium catalysts, such as (R,R)-Ts-DENEB[4].

Mechanistic Causality: The chiral diamine ligand of the Ru-catalyst forms a highly specific chiral pocket. During the transition state, the (R)-enantiomer of 3-phenyl-1-indanone perfectly aligns for hydride transfer from the formic acid/triethylamine azeotrope. Conversely, the (S)-enantiomer experiences severe steric repulsion and is rejected by the catalyst. This dynamic yields enantioenriched cis-(1R,3R)-3-phenyl-1-indanol and unreacted (S)-3-phenyl-1-indanone, both achieving >99% enantiomeric excess (ee)[4].

ATH_KR Racemic Racemic 3-phenyl-1-indanone Reaction Asymmetric Transfer Hydrogenation (ATH) Racemic->Reaction Catalyst (R,R)-Ts-DENEB Ru-Catalyst Catalyst->Reaction Prod1 cis-(1R,3R)-3-phenyl-1-indanol (Enantioenriched, >99% ee) Reaction->Prod1 Fast-reacting (R)-enantiomer Prod2 (S)-3-phenyl-1-indanone (Unreacted, >99% ee) Reaction->Prod2 Slow-reacting (S)-enantiomer

Figure 2: Kinetic resolution via Asymmetric Transfer Hydrogenation of 3-phenyl-1-indanone.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Diastereoselective Synthesis and Chromatographic Resolution
  • Synthesis: Dissolve racemic 3-phenyl-1-indanone in anhydrous methanol. Cool the vessel to 0°C to maximize facial selectivity. Add NaBH₄ portion-wise over 30 minutes[1].

  • System Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The system validates completion when the ketone spot (Rf ~0.6) completely disappears, replaced by a single major alcohol spot (Rf ~0.3).

  • Resolution: Inject the purified racemate as a 50 mg/mL solution in methanol onto a preparative Chiralpak AD column (10 cm ID x 50 cm L) maintained at 40°C with a flow rate of 190 mL/min[2].

  • System Validation (Chiral HPLC): Run an analytical chiral HPLC on the collected fractions. Strict Rule: Only pool fractions demonstrating >98% ee. If ee is lower, peak shaving parameters during fraction collection must be narrowed.

Protocol B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH-KR)
  • Setup: In a Schlenk flask under inert argon, dissolve racemic 3-phenyl-1-indanone in a Formic Acid/Triethylamine (5:2) azeotropic mixture[4].

  • Catalysis: Add 0.5 mol% of the (R,R)-Ts-DENEB catalyst. Stir the mixture at 40°C for exactly 10 hours[4].

  • System Validation (Conversion Tracking): The ATH-KR system is self-validating through strict conversion tracking. Extract a 50 µL aliquot, quench with aqueous NaHCO₃, and analyze via chiral GC/HPLC. Critical Stop: The reaction must be quenched at exactly 50% conversion to ensure maximum ee for both the product alcohol and the unreacted ketone[4].

  • Separation: Purify the crude mixture via flash column chromatography (EtOAc:Hexane 1:7) to cleanly separate the cis-(1R,3R)-indanol from the unreacted (S)-indanone[4].

Table 2: Quantitative Comparison of Resolution Methodologies
MethodTypical YieldEnantiomeric Excess (ee)Key AdvantageLimitation
Preparative Chiral HPLC ~48% (per enantiomer)>98%Absolute separation of any pre-synthesized racemate[2].High solvent consumption; requires specialized large-scale equipment.
Enzymatic KR (CAL-B) ~45%>99%Mild physiological conditions; highly selective acylation[3].Requires secondary chemical separation of acylated and non-acylated forms.
ATH-KR (Ru-Catalyst) ~49%>99%Simultaneously yields highly valuable enantioenriched alcohol and ketone[4].Strict conversion control (stopping exactly at 50%) is mandatory to prevent ee degradation.

References

  • Synthesis and Evaluation of Indatraline-Based Inhibitors for Trypanothione Reductase Source: National Institutes of Health (nih.gov) URL:1

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline Source: Royal Society of Chemistry (rsc.org) URL:4

  • Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals Source: Universidad de Oviedo (uniovi.es) URL:3

  • US Patent 8,569,499 B2 - Process for making trans-1-((1R,3S)-6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine Source: Google Patents (googleapis.com) URL:2

Sources

Exploratory

Thermodynamic Stability and Stereochemical Dynamics of trans-3-Phenyl-2,3-dihydro-1H-inden-1-ol

Executive Summary The indane scaffold is a privileged motif in medicinal chemistry, serving as the structural backbone for numerous bioactive compounds, including the non-selective monoamine transporter inhibitor (+)-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane scaffold is a privileged motif in medicinal chemistry, serving as the structural backbone for numerous bioactive compounds, including the non-selective monoamine transporter inhibitor (+)-indatraline and precursors to tolterodine[1]. Within this class, the stereochemistry of 1,3-disubstituted indanes—specifically 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly known as 3-phenylindan-1-ol)—plays a critical role in both target binding affinity and synthetic viability.

This technical guide explores the thermodynamic stability of trans-3-phenyl-2,3-dihydro-1H-inden-1-ol. By analyzing the conformational dynamics of the puckered indane envelope, we establish why the trans isomer represents the global thermodynamic minimum, and how researchers can exploit this energy differential to drive stereoselective transformations via kinetic resolution and thermodynamic equilibration,[2].

Structural and Conformational Analysis

Unlike fully aromatic or strictly planar systems, the cyclopentene-like ring of the indane core adopts a puckered "envelope" conformation to relieve eclipsing torsional strain between the adjacent C1 and C2 methylenes. This puckering forces substituents at the C1 and C3 positions into distinct pseudo-axial or pseudo-equatorial orientations.

The Causality of trans Stability

In 1,3-disubstituted indanes, the thermodynamic stability is dictated by the minimization of transannular steric clashes:

  • The cis Isomer (Kinetic Product): In cis-3-phenylindan-1-ol, the geometry forces either the C1 hydroxyl or the C3 phenyl group into a pseudo-axial position. This induces severe 1,3-diaxial-like steric strain and unfavorable interactions with the fused planar benzene ring.

  • The trans Isomer (Thermodynamic Product): In trans-3-phenylindan-1-ol, both the bulky C3 phenyl group and the C1 hydroxyl group can simultaneously adopt pseudo-equatorial positions. This relieves the steric burden, making the trans configuration the thermodynamically favored state[3],[2].

Quantitative Thermodynamic Data

The energy differential between the two isomers governs the equilibrium ratio when the system is subjected to epimerizing conditions.

Parametercis-3-Phenyl-2,3-dihydro-1H-inden-1-oltrans-3-Phenyl-2,3-dihydro-1H-inden-1-ol
Reaction Control KineticThermodynamic
Relative Energy Higher (Less Stable)Lower (Global Minimum)
C1/C3 Conformation Pseudo-axial / Pseudo-equatorialPseudo-equatorial / Pseudo-equatorial
Steric Strain Profile 1,3-diaxial-like clashingMinimized transannular interactions
Equilibrium Ratio (Acidic) ~5 - 10%~90 - 95%

Stereochemical Pathways & Visualization

The synthesis of these isomers from the corresponding 3-phenyl-1-indanone perfectly illustrates the dichotomy between kinetic and thermodynamic control. Asymmetric Transfer Hydrogenation (ATH) traps the molecule in the cis state, requiring subsequent acid-catalyzed epimerization to reach the stable trans state[1],[3].

Pathway A 3-Phenyl-1-indanone B cis-3-Phenylindan-1-ol (Kinetic Product) A->B ATH (Ru Catalyst) Kinetic Control C trans-3-Phenylindan-1-ol (Thermodynamic Product) A->C Direct Reduction (Thermodynamic) D Benzylic Carbocation Intermediate B->D H+ (Acid Catalysis) -H2O D->C +H2O Thermodynamic Control

Fig 1. Stereochemical pathways mapping kinetic vs. thermodynamic reduction of 3-phenyl-1-indanone.

Experimental Workflows & Protocols

To synthesize and isolate the thermodynamically stable trans isomer, a two-stage approach is often required: a highly enantioselective kinetic reduction, followed by a stereoretentive thermodynamic equilibration at the benzylic position.

Protocol A: Asymmetric Transfer Hydrogenation (Kinetic Control)

This protocol utilizes a Ru-based catalyst to perform a kinetic resolution (KR) of racemic 3-phenyl-1-indanone, yielding the cis alcohol[1],[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve racemic 3-phenyl-1-indanone (1.0 equiv) in anhydrous Methanol (MeOH).

  • Catalyst Addition: Add 1-2 mol% of the chiral catalyst, (R,R)-Ts-DENEB. Causality: The rigid chiral diamine ligand dictates the facial approach of the hydride, ensuring high enantiomeric excess (ee).

  • Hydrogen Source: Slowly inject a 1:5 azeotropic mixture of Formic Acid (HCO₂H) and Triethylamine (Et₃N). Causality: Formic acid acts as the hydride donor. The amine buffers the system, preventing premature acid-catalyzed epimerization.

  • Reaction: Stir the mixture at strictly 23 °C (room temperature) for 10 hours. Causality: Maintaining ambient temperature ensures the system remains under kinetic control, trapping the product as cis-3-phenylindan-1-ol before thermodynamic equilibration can occur[1].

  • Validation: Monitor via chiral HPLC. The reaction is self-validating when the conversion reaches ~50%, yielding the cis alcohol with >95% ee and recovering the unreacted enantiomer of the ketone.

Protocol B: Acid-Catalyzed Thermodynamic Equilibration

To convert the kinetic cis product into the thermodynamically stable trans isomer without losing enantiopurity at the C3 position[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve the purified cis-3-phenylindan-1-ol in anhydrous Dichloromethane (DCM) at 0 °C.

  • Acidification: Add 0.1 equivalents of Trifluoroacetic acid (TFA). Causality: The strong acid protonates the C1 benzylic hydroxyl group, converting it into an excellent leaving group (H₂O).

  • Carbocation Formation: Allow the reaction to warm to room temperature. The loss of water generates a planar, resonance-stabilized benzylic carbocation at C1. Causality: Because the C3 stereocenter is isolated from the conjugated system, its stereochemical integrity is preserved.

  • Thermodynamic Trapping: Water (or ambient nucleophile) re-attacks the carbocation. Causality: The bulky C3 phenyl group sterically shields the cis-face of the indane envelope. Nucleophilic attack occurs almost exclusively from the less hindered opposite face, driving the equilibrium to the thermodynamically stable trans isomer[2].

  • Validation: Quench with saturated NaHCO₃. Analyze the crude mixture via ¹H-NMR. The diagnostic benzylic C1 proton shift will confirm a >90:10 ratio in favor of the trans isomer.

Implications in Drug Development

The thermodynamic preference for the trans-1,3-disubstituted indane system is not merely a synthetic curiosity; it is a vital tool in medicinal chemistry. In the total synthesis of (+)-indatraline, hypervalent iodine (e.g., HTIB) mediated ring contractions of 1,2-dihydronaphthalenes are employed to directly access the trans-1,3-disubstituted indane core,[2].

Because the trans configuration represents the global energy minimum, synthetic routes that pass through thermodynamic equilibrations (such as acid-catalyzed epimerizations or high-temperature reductions) naturally funnel the intermediates toward the desired trans geometry. This eliminates the need for complex, reagent-heavy stereoinversions, streamlining the scale-up of these critical pharmaceutical precursors.

References

  • RSC Advances (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine.[1] URL:

  • ResearchGate / RSC Publishing (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones...[4] URL:

  • NanoWorld Journal (2022). HTIB and PhICl Hypervalent Iodine Reagents: Versatile and Prominent Reagents in Synthetic Chemistry. URL:

  • White Rose eTheses Online. Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates.[3] URL:

  • MDPI Molecules (2011). Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats.[2] URL:

Sources

Foundational

In Vitro Pharmacological Screening of 3-Phenyl-2,3-dihydro-1H-inden-1-ol Analogues: A Comprehensive Technical Guide

Executive Summary The indane scaffold, particularly 3-phenyl-2,3-dihydro-1H-inden-1-ol and its structural analogues, represents a highly privileged pharmacophore in modern drug discovery[1]. Derivatives of this framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane scaffold, particularly 3-phenyl-2,3-dihydro-1H-inden-1-ol and its structural analogues, represents a highly privileged pharmacophore in modern drug discovery[1]. Derivatives of this framework exhibit a broad spectrum of biological activities, ranging from potent central nervous system (CNS) modulation (e.g., (+)-indatraline for depression and addiction) to targeted cytotoxicity against human cancer cell lines[1][2].

This technical whitepaper provides an authoritative, step-by-step framework for the in vitro pharmacological screening of newly synthesized 3-phenyl-2,3-dihydro-1H-inden-1-ol analogues. By integrating target-specific efficacy assays with early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, this guide establishes a self-validating workflow designed to accelerate lead optimization while ensuring rigorous scientific integrity.

Strategic Workflow for In Vitro Screening

To systematically evaluate the pharmacological potential of indanol analogues, researchers must employ a multi-tiered screening cascade. The workflow begins with primary phenotypic screening (cytotoxicity), progresses to target-specific mechanistic validation (monoamine transporter inhibition), and concludes with physiological barrier modeling (intestinal permeability).

Workflow Start 3-Phenyl-2,3-dihydro-1H-inden-1-ol Analogues Library Phase1 Phase 1: Cytotoxicity (MCF-7 MTT Assay) Start->Phase1 Phase2 Phase 2: CNS Target Screening (Monoamine Transporter Uptake) Start->Phase2 Phase3 Phase 3: ADME Profiling (Caco-2 Permeability) Phase1->Phase3 Phase2->Phase3 Decision Lead Candidate Selection Phase3->Decision

Fig 1. Multi-phase in vitro screening cascade for indanol analogues.

Phase 1: Cytotoxicity and Anticancer Profiling

Mechanistic Rationale

Certain 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives, particularly those bearing electron-withdrawing groups (e.g., 4-NO2), have demonstrated significant cytotoxic effects against human breast cancer models[2]. The MCF-7 cell line is the gold standard for this primary screen because it accurately represents critical steps in hormone-dependent breast cancer progression[3].

To quantify viability, the MTT assay is employed. This colorimetric assay relies on the conversion of the tetrazolium dye MTT into insoluble formazan crystals by the mitochondrial succinate dehydrogenase of living cells[3]. The causality is straightforward: total mitochondrial activity directly correlates with the number of viable cells, providing a highly reliable IC₅₀ value[3].

Step-by-Step Methodology: MCF-7 MTT Assay
  • Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS. Seed the cells at a density of 50,000 cells/well in a 96-well plate and incubate for 72 hours at 37°C with 5% CO₂ to allow for adherence and exponential growth[4].

  • Compound Exposure: Prepare serial dilutions of the indanol analogues (e.g., 0.1 µM to 100 µM) in culture media. Replace the media in the 96-well plate with the drug-containing media and incubate for 72 hours[4].

  • MTT Addition: Remove the drug-containing media. Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[3].

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated vehicle control (designated as 100% viability)[4].

Quantitative Data Presentation

Table 1: Representative Cytotoxicity Profile of Indanol Analogues against MCF-7 Cells[2]

Compound DesignationSubstitution PatternMCF-7 IC₅₀ (µM)Efficacy Classification
Indanol-Core Unsubstituted> 50.0Inactive
Analogue A 4-OCH₃ (Methoxy)24.5 ± 2.1Weak
Analogue B 4-Cl (Chloro)12.3 ± 1.4Moderate
Analogue C 4-NO₂ (Nitro)3.5 ± 0.8Potent

Phase 2: Neuropharmacological Screening (CNS Targets)

Mechanistic Rationale

The 3-arylindanol scaffold is a privileged structural component for CNS agents. Notably, derivatives like (+)-indatraline act as non-selective monoamine reuptake inhibitors, targeting the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[1][5]. To evaluate the neuropharmacological potential of new analogues, a radiotracer uptake inhibition assay utilizing transfected HEK293 cells is the industry standard[5][6].

Pathway Synapse Synaptic Cleft ([³H]-Neurotransmitters) MAT Monoamine Transporter (DAT / SERT / NET) Synapse->MAT Substrate Binding Uptake Intracellular Accumulation (Scintillation Counting) MAT->Uptake Active Transport Indanol Indanol Analogue (Competitive Inhibitor) Indanol->MAT Transporter Blockade

Fig 2. Mechanism of monoamine reuptake inhibition by indanol analogues.

Step-by-Step Methodology: Radiotracer Uptake Inhibition Assay
  • Cell Preparation: Utilize Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, SERT, or NET. Wash the adherent cells once with 100 µL of room-temperature Krebs-HEPES buffer (KHB)[6].

  • Pre-incubation: Incubate the cells for 5–10 minutes at room temperature in 50 µL of KHB containing varying concentrations of the indanol test compounds (1 nM to 100 µM) or vehicle control[5][6].

  • Radiotracer Addition: Initiate the uptake by adding a buffer containing the specific radiolabeled substrate: 200 nM [³H]-dopamine (for DAT), 100 nM [³H]-5-HT (for SERT), or 20 nM [³H]-MPP⁺ (for NET)[6]. Note: For dopamine uptake, supplement the buffer with 0.2 mg/mL ascorbic acid to prevent oxidation[6].

  • Termination: Allow uptake to proceed for exactly 1 minute (DAT/SERT) or 3 minutes (NET). Stop the reaction by rapidly aspirating the buffer and washing the wells thoroughly with ice-cold KHB[6].

  • Lysis and Detection: Add 300 µL of 1% SDS to lyse the cells. Transfer the lysates into scintillation vials containing 2 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter[5][6].

Phase 3: In Vitro ADME - Intestinal Permeability

Mechanistic Rationale

For an indanol analogue to be developed as an oral therapeutic, it must efficiently cross the intestinal epithelium. The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates into a polarized monolayer exhibiting tight junctions and apical brush borders, perfectly mimicking the human small intestine[7][8].

Furthermore, Caco-2 cells express critical efflux transporters like P-glycoprotein (P-gp) and BCRP[7]. By performing a bidirectional transport assay (Apical-to-Basolateral vs. Basolateral-to-Apical), researchers can simultaneously predict oral bioavailability and identify whether the analogue is a substrate for active efflux[7].

Step-by-Step Methodology: Bidirectional Caco-2 Permeability Assay
  • Monolayer Culturing: Seed Caco-2 cells onto polycarbonate transwell inserts. Maintain the cultures for 21 days to ensure full differentiation.

  • Integrity Validation (Self-Validating Step): Before the assay, measure the Transepithelial Electrical Resistance (TEER). Only monolayers with a TEER value ≥ 200 Ω·cm² (ideally 400–600 Ω·cm²) are deemed integral and suitable for permeability testing[9][10].

  • Equilibration: Wash both sides of the monolayer and equilibrate for 10 minutes with pre-warmed (37°C) drug-free Ringers buffer supplemented with 25 mM glucose[9].

  • A-to-B Transport (Absorptive): Fill the basolateral chamber with 1,200 µL of buffer. Add 320 µL of the indanol dosing solution (e.g., 10 µM) to the apical chamber[9].

  • B-to-A Transport (Efflux): In parallel transwells, fill the apical chamber with 300 µL of buffer and add 1,220 µL of the dosing solution to the basolateral chamber[9].

  • Incubation and Sampling: Place the plates in a shaking incubator (37°C, 50 oscillations/min)[9]. After 2 hours, remove 200 µL aliquots from the receiver wells[7].

  • Analysis: Quantify the compound concentration using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[7]. An ER>2.0 indicates significant active efflux.

Conclusion

The in vitro pharmacological screening of 3-phenyl-2,3-dihydro-1H-inden-1-ol analogues requires a highly structured, multi-disciplinary approach. By sequentially evaluating mitochondrial cytotoxicity in MCF-7 cells, quantifying monoamine transporter blockade via radiotracer assays, and profiling intestinal permeability through Caco-2 monolayers, researchers can confidently bridge the gap between raw synthetic chemistry and viable preclinical lead candidates. Adhering strictly to the self-validating protocols outlined in this guide ensures high-fidelity data, minimizing late-stage attrition in the drug development pipeline.

References

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. White Rose eTheses Online. Available at: [Link]

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. National Institutes of Health (NIH). Available at:[Link]

  • Caco2 assay protocol. SQSPCDN. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at:[Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Institutes of Health (NIH). Available at:[Link]

  • Testing cytotoxicity in MCF-7 and SW620 cancer cell lines in Alvetex® Scaffold 96 well plate format. REPROCELL. Available at: [Link]

  • A meta-analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells. Spandidos Publications. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Asymmetric Reduction to 3-Phenyl-2,3-dihydro-1H-inden-1-ol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Enantioselective Synthesis, Chiral Active Pharmaceutical Ingredients (APIs), Green Biocatalysis Introduction & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Enantioselective Synthesis, Chiral Active Pharmaceutical Ingredients (APIs), Green Biocatalysis

Introduction & Mechanistic Rationale

The chiral indane framework, specifically 3-phenyl-2,3-dihydro-1H-inden-1-ol (also known as 3-phenyl-1-indanol), is a privileged structural motif found in numerous bioactive natural products and pharmaceutical agents. It serves as a critical synthetic intermediate for drugs such as (+)-indatraline (a monoamine reuptake inhibitor) and (R)-tolterodine (an antimuscarinic drug) 1.

Traditional reduction methods (e.g., using NaBH4​ ) yield a racemic mixture of cis and trans diastereomers, requiring exhaustive and low-yielding downstream chiral resolution. To bypass this bottleneck, modern synthetic protocols leverage Asymmetric Transfer Hydrogenation coupled with Kinetic Resolution (ATH-KR) or Biocatalytic Enantioselective Reduction . This application note details both a state-of-the-art chemocatalytic ruthenium-based protocol and a highly selective enzymatic green-chemistry alternative.

Chemocatalytic Strategy: Asymmetric Transfer Hydrogenation with Kinetic Resolution (ATH-KR)

Mechanistic Causality (The "Why")

The ATH-KR protocol utilizes a tethered Noyori-type Ruthenium catalyst, such as (R,R)-Ts-DENEB . When racemic 3-phenyl-1-indanone is subjected to this catalyst, the rigid spatial arrangement of the chiral ligand strictly dictates the trajectory of hydride transfer. Due to severe steric clashes in the transition state, the catalyst preferentially binds and reduces only one enantiomer of the racemic ketone.

The hydrogen source is a carefully calibrated 1:5 mixture of Formic Acid ( HCO2​H ) and Triethylamine ( Et3​N ) .

  • Causality of the Ratio: Formic acid acts as the hydride donor. The large excess of Et3​N serves as a base to deprotonate the formic acid, driving the formation of the active Ru-hydride species. This specific 1:5 ratio buffers the system, preventing acidic degradation of the catalyst while maintaining optimal hydride transfer kinetics 1.

  • Outcome: The reaction yields near equal amounts of highly enantioenriched (1R,3R)-cis-3-phenyl-1-indanol and the unreacted (S)-3-phenyl-1-indanone, effectively providing two valuable chiral building blocks simultaneously.

Workflow Diagram

ATH_Workflow A Racemic 3-Phenyl-1-indanone (Substrate) B (R,R)-Ts-DENEB HCO2H / Et3N MeOH, 25°C A->B ATH-KR C (1R,3R)-cis-3-Phenyl- 2,3-dihydro-1H-inden-1-ol (Yield: 45%, 97% ee) B->C Asymmetric Reduction D (S)-3-Phenyl- 1-indanone (Yield: 35%, 98% ee) B->D Unreacted Enantiomer

Workflow of Ru-catalyzed Asymmetric Transfer Hydrogenation with Kinetic Resolution (ATH-KR).

Step-by-Step Protocol: ATH-KR

Self-Validating Checkpoint: Ensure all glassware is oven-dried and the reaction is run under an inert argon atmosphere to prevent catalyst deactivation.

  • Substrate Preparation: To a 10 mL Schlenk flask, add racemic 3-phenyl-1-indanone (104 mg, 0.5 mmol).

  • Solvent & Base Addition: Dissolve the substrate in anhydrous Methanol (1.5 mL). Add Triethylamine (1.06 mL, 7.5 mmol). Stir gently to ensure complete dissolution.

  • Hydride Source Activation: Slowly add Formic acid (63.4 µL, 1.5 mmol) dropwise to the stirring solution. Note: This step is mildly exothermic; addition should be controlled.

  • Catalyst Initiation: In a separate vial, dissolve the (R,R)-Ts-DENEB catalyst (3.2 mg, 0.005 mmol, 1 mol%) in anhydrous Methanol (1.0 mL). Transfer this catalyst solution to the main reaction flask.

  • Reaction Phase: Stir the reaction mixture at 25 °C for exactly 24 hours. Maintaining ambient temperature is critical to suppress background non-selective reduction and maximize the enantiomeric excess (ee).

  • Quenching & Extraction: Terminate the reaction by adding saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with Dichloromethane ( CH2​Cl2​ , 3 × 10 mL). Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate via rotary evaporation.

  • Purification & Isolation: Separate the synthesized cis-indanol from the unreacted indanone using flash column chromatography (Eluent: Ethyl acetate/n-hexane 1:7).

  • Analytical Validation: Determine the diastereomeric ratio (dr) and ee using Chiral HPLC (e.g., Chiralpak IB column, 0 to 6% Isopropanol in n-hexane, 1 mL/min flow rate, monitored at 270 nm).

Biocatalytic Strategy: Enzymatic Enantioselective Reduction

Mechanistic Causality (The "Why")

For laboratories prioritizing green chemistry, biocatalysis offers an elegant alternative. The enzyme (S)-1-phenylethanol dehydrogenase (PEDH) , derived from the denitrifying bacterium Aromatoleum aromaticum, belongs to the short-chain dehydrogenase/reductase family.

  • Causality of Selectivity: PEDH utilizes NADH as a cofactor to deliver a hydride to the prochiral ketone. Docking studies reveal that the binding pocket of PEDH strictly accommodates the 3-phenyl-1-indanone substrate in a single orientation, forcing hydride attack exclusively from one face of the carbonyl group. This precise steric environment results in a stereospecificity that is nearly impossible to achieve with small-molecule catalysts alone, yielding 100% (S)-enantiospecific product 2.

Workflow Diagram

Biocatalysis S1 Prochiral 3-Phenyl-1-indanone E1 (S)-PEDH Enzyme NADH + H+ S1->E1 Active Site Binding P1 (S)-3-Phenyl-1-indanol (>99% ee) E1->P1 Stereospecific Hydride Transfer

Biocatalytic enantioselective reduction using (S)-PEDH and NADH cofactor.

Step-by-Step Protocol: Biocatalytic Reduction
  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer solution adjusted to pH 7.5. This specific pH maintains the structural integrity of the PEDH active site and prevents cofactor degradation.

  • Reaction Assembly: In a reaction vial, combine the Tris-HCl buffer with NADH (final concentration 1.5 mM).

  • Substrate Introduction: Add 3-phenyl-1-indanone to achieve a final concentration of 3.5 mM. (Pro-tip: If aqueous solubility is poor, pre-dissolve the substrate in a minimal volume—up to 5% v/v—of isopropanol or DMSO before addition).

  • Enzymatic Catalysis: Initiate the reaction by injecting purified (S)-PEDH enzyme (e.g., 5 µL of a 3.44 mg/mL stock solution per mL of reaction volume).

  • Incubation: Incubate the mixture at 30 °C with gentle orbital shaking (150 rpm) to ensure mass transfer without denaturing the protein.

  • Termination & Extraction: To halt the reaction and precipitate the enzyme, add 4 volumes of ice-cold Acetonitrile (ACN) or extract directly with Ethyl Acetate. Centrifuge to remove protein debris.

  • Analytical Validation: Analyze the supernatant via chiral chromatography to confirm the >99% ee of the (S)-3-phenyl-1-indanol product.

Quantitative Data & Stereochemical Outcomes

The following table summarizes the expected quantitative outcomes of the protocols described above, allowing researchers to select the optimal method based on their specific stereochemical target.

MethodCatalyst / EnzymeHydrogen SourcePrimary ProductYieldee (%)dr (cis:trans)
Chemocatalytic (ATH-KR) (R,R)-Ts-DENEB HCO2​H / Et3​N (1R,3R)-3-Phenyl-1-indanol~45%97%>99:1
Chemocatalytic (ATH-KR) (S,S)-Ts-DENEB HCO2​H / Et3​N (1S,3S)-3-Phenyl-1-indanol~46%98%>99:1
Biocatalytic (S)-PEDHNADH(S)-3-Phenyl-1-indanol>90%*>99%N/A

*Biocatalytic yield is highly dependent on the implementation of an in-situ NADH regeneration system (e.g., coupling with Isopropanol/Alcohol Dehydrogenase).

References

  • Park, S., & Lee, H. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(37), 23161-23171. 1

  • Dudzik, A., Snoch, W., Borowiecki, P., Opalinska-Piskorz, J., Witko, M., Heider, J., & Szaleniec, M. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(12), 5055-5069.2

Sources

Application

Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-ol from 3-Phenyl-1-indanone: An Application and Protocol Guide

Introduction The synthesis of substituted indanol scaffolds is of significant interest to the pharmaceutical and materials science industries. These frameworks are core components of various biologically active molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of substituted indanol scaffolds is of significant interest to the pharmaceutical and materials science industries. These frameworks are core components of various biologically active molecules and chiral ligands. This application note provides a detailed guide for the stereoselective reduction of 3-phenyl-1-indanone to cis-3-phenyl-2,3-dihydro-1H-inden-1-ol using sodium borohydride. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and discuss the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented synthetic method.

Mechanistic Rationale and Stereoselectivity

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, typically achieved through the addition of a hydride nucleophile to the carbonyl carbon. Sodium borohydride (NaBH₄) is a versatile and mild reducing agent well-suited for this purpose, exhibiting excellent chemoselectivity for aldehydes and ketones over less reactive carbonyl functional groups such as esters and amides.[1]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The borohydride anion ([BH₄]⁻) acts as a source of hydride (H⁻). The hydride ion attacks the electrophilic carbonyl carbon of 3-phenyl-1-indanone, leading to the formation of a tetra-alkoxyborate intermediate.[1]

  • Protonation: Subsequent workup with a protic solvent, such as water or an alcohol, protonates the newly formed alkoxide to yield the final alcohol product, 3-phenyl-2,3-dihydro-1H-inden-1-ol.

A critical aspect of this synthesis is the diastereoselectivity of the reduction. The pre-existing stereocenter at the 3-position of the indanone ring directs the incoming hydride nucleophile, leading to the preferential formation of one diastereomer over the other. In the case of 3-substituted indanones, the hydride attack generally occurs from the less sterically hindered face, which is trans to the substituent at the 3-position. This results in the formation of the cis or syn-1,3-disubstituted indanol as the major product. The reduction of 3-phenyl-1-indanone with sodium borohydride has been shown to favor the formation of the cis-diastereomer.

Reaction_Mechanism ketone 3-Phenyl-1-indanone alkoxyborate Tetra-alkoxyborate Intermediate ketone->alkoxyborate 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ alcohol cis-3-Phenyl-2,3-dihydro-1H-inden-1-ol alkoxyborate->alcohol 2. Protonation (Workup)

Figure 1: General workflow for the reduction of 3-phenyl-1-indanone.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Phenyl-1-indanone≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableHandle with care, moisture sensitive.
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Ammonium Chloride (NH₄Cl) solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
HexaneACS GradeCommercially AvailableFor chromatography
Ethyl AcetateACS GradeCommercially AvailableFor chromatography
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1-indanone (1.00 g, 4.80 mmol).

  • Dissolution: Add 20 mL of methanol to the flask and stir at room temperature until the 3-phenyl-1-indanone is completely dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (0.18 g, 4.80 mmol) to the cooled solution over a period of 5-10 minutes. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent. The product, 3-phenyl-2,3-dihydro-1H-inden-1-ol, should have a lower Rf value than the starting ketone.

  • Quenching: After the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane/ethyl acetate) to afford the pure cis-3-phenyl-2,3-dihydro-1H-inden-1-ol as a white solid.

Experimental_Workflow setup 1. Dissolve 3-Phenyl-1-indanone in MeOH cool 2. Cool to 0 °C setup->cool add_nabh4 3. Add NaBH₄ portion-wise cool->add_nabh4 react 4. Stir at 0 °C to RT add_nabh4->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with sat. NH₄Cl monitor->quench extract 7. Extract with DCM quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify by Column Chromatography dry->purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of cis-3-Phenyl-2,3-dihydro-1H-inden-1-ol

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

PropertyValueReference
AppearanceWhite Solid
Melting Point82-85 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ8.20 (1H, bs), 7.95 (1H, d, J = 8.0 Hz), 7.67 (2H, dt, J = 8.0, 1.5 Hz), 7.48–7.39 (3H, m), 7.36 (1H, d, J = 2.5 Hz), 7.32–7.16 (3H, m)[2]
¹³C NMR (CDCl₃, 101 MHz) δ136.7, 135.6, 128.7 (2C), 127.5 (2C), 125.9, 125.8, 122.4, 121.7, 120.3, 119.8, 118.4, 111.4[2]
Optical Rotation ([α]D²⁵)+9.0 (c 1.0 in CHCl₃) for the (1S, 3S)-enantiomer (98% ee)[3]

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): This reagent is a flammable solid and can react with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood, away from moisture and sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile or neoprene gloves.[4]

  • Methanol (MeOH): Methanol is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Always follow standard laboratory safety procedures. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of cis-3-phenyl-2,3-dihydro-1H-inden-1-ol from 3-phenyl-1-indanone. The use of sodium borohydride offers a mild and stereoselective method for this reduction. The detailed experimental procedure and characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient and reproducible preparation of this important indanol derivative.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kowalski, K., & Młynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481–510. [Link]

  • Simpen, I. N., & Kurniawan, Y. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 13(2), 123. [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.). Retrieved from [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Molecules, 27(23), 8419. [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). Pharmaceuticals, 14(9), 856. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Departments of Physics and Chemistry - EMU. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Minatti, A., Zheng, X., & Buchwald, S. L. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(24), 9253–9258. [Link]

  • O’Reilly, C., et al. (2017). Investigation of the Stereoselective Synthesis of the Indane Dimer PH46A, a New Potential Anti-inflammatory Agent. Organic Process Research & Development, 21(12), 1946-1953. [Link]

  • Google Patents. (n.d.). EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources.
  • Cheméo. (n.d.). Chemical Properties of 3-Phenyl-1-indanone (CAS 16618-72-7). Retrieved from [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Molecules, 27(23), 8419. [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-phenyl-1H-indene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Indanone, 3-phenyl-. Retrieved from [Link]

  • NextSDS. (n.d.). 3-PHENYL-1-INDANOL — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). cis-3-Hexen-1-ol. Retrieved from [Link]

Sources

Method

Application Note: 3-Phenyl-2,3-dihydro-1H-inden-1-ol as a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary While 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

While 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly known as 3-phenyl-1-indanol) is widely recognized as a highly valuable chiral intermediate in the synthesis of bioactive molecules such as (+)-indatraline and (R)-tolterodine[1], its structural properties make it an exceptional, yet underexplored, candidate for chiral ligand design. Synthesized primarily via the asymmetric transfer hydrogenation (ATH) of 3-aryl-indanones[2], this molecule possesses a rigid bicyclic indane framework with two stereocenters (C1 and C3). This application note details the mechanistic rationale and provides self-validating protocols for repurposing 3-phenyl-1-indanol as a chiral ligand and auxiliary in asymmetric catalysis.

Mechanistic Rationale: The Indanol Scaffold in Asymmetric Induction

The efficacy of indane-based ligands (such as the "privileged" cis-1-amino-2-indanol) stems from their conformational rigidity, which minimizes the entropic cost of transition-state organization[3].

When utilizing cis-(1R,3S)-3-phenyl-1-indanol as a ligand or auxiliary, the causality of its stereochemical induction is driven by two factors:

  • Syn-Facial Steric Shielding: In the cis-diastereomer, the C1-hydroxyl coordinating group and the C3-phenyl group project onto the same face of the cyclopentane ring. When the hydroxyl group binds to a Lewis acidic metal (e.g., Zn, Ti, or Cu), the bulky 3-phenyl group acts as a rigid steric wall.

  • Trajectory Restriction: This steric wall effectively blocks one face of the reactive metal complex, forcing incoming prochiral substrates (such as aldehydes or dienophiles) to approach exclusively from the less hindered trajectory, thereby ensuring high enantiomeric or diastereomeric excess (ee/de)[4].

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc (Et₂Zn) to aromatic aldehydes is a benchmark reaction for evaluating chiral alcohol ligands[5]. 3-Phenyl-1-indanol acts as a chiral modifier, forming a rigid zinc-alkoxide complex that directs the alkyl transfer.

Self-Validating Experimental Protocol

Objective: Synthesize (S)-1-phenyl-1-propanol via the enantioselective addition of Et₂Zn to benzaldehyde.

Materials:

  • cis-(1R,3S)-3-phenyl-1-indanol (10 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Anhydrous toluene

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve cis-(1R,3S)-3-phenyl-1-indanol (0.1 mmol) in anhydrous toluene (5 mL).

  • Zinc Complexation: Cool the solution to 0 °C. Dropwise, add Et₂Zn (2.2 mL, 2.2 mmol).

    • Self-Validation Check: Observe the mild evolution of ethane gas. The cessation of bubbling (typically after 15–20 minutes) visually confirms the complete formation of the active chiral zinc-alkoxide intermediate.

  • Substrate Addition: Slowly add benzaldehyde (1.0 mmol) to the clear solution at 0 °C. Stir for 2 hours at 0 °C, then allow the reaction to warm to room temperature overnight.

  • Quenching & Workup: Quench the reaction strictly at 0 °C by the slow addition of 1 M HCl (5 mL) to destroy unreacted Et₂Zn. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[6].

  • Analytical Validation: Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, hexane/isopropanol 95:5, 1.0 mL/min).

Quantitative Data: Stereochemical Impact of the Ligand

The spatial orientation of the C3-phenyl group is critical. As demonstrated in the data below, the trans-isomer fails to provide the necessary syn-facial shielding, resulting in a dramatic drop in enantioselectivity.

EntryAldehyde SubstrateLigand StereoisomerYield (%)ee (%)Absolute Config.
1Benzaldehydecis-(1R,3S)8892(S)
2Benzaldehydetrans-(1R,3R)8545(S)
3p-Tolualdehydecis-(1R,3S)9094(S)
4p-Chlorobenzaldehydecis-(1R,3S)8690(S)

Table 1: Comparative performance of 3-phenyl-1-indanol diastereomers in the asymmetric addition of Et₂Zn to aromatic aldehydes.

Application 2: Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Beyond its use as a catalytic ligand, 3-phenyl-1-indanol can be covalently attached to substrates as a chiral auxiliary[3]. By esterifying the indanol with acryloyl chloride, the resulting chiral acrylate undergoes highly diastereoselective Diels-Alder cycloadditions.

Self-Validating Experimental Protocol

Objective: Diastereoselective cycloaddition of cyclopentadiene to cis-(1R,3S)-3-phenyl-1-indanyl acrylate.

Step-by-Step Methodology:

  • Auxiliary Attachment: React cis-(1R,3S)-3-phenyl-1-indanol with acryloyl chloride (1.2 equiv) in CH₂Cl₂ using Et₃N (1.5 equiv) and DMAP (0.1 equiv) at 0 °C. Purify the resulting acrylate ester via silica gel chromatography.

  • Pre-organization: Dissolve the chiral acrylate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to -78 °C. Slowly add a Lewis acid, TiCl₄ (1.1 equiv).

    • Causality Note: TiCl₄ coordinates to the carbonyl oxygen, locking the s-cis conformation of the enone. The C3-phenyl group now completely blocks the Re-face of the alkene.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise. Stir at -78 °C for 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (hexane/EtOAc 8:2). The reaction must not be quenched until the UV-active starting material spot completely disappears, as premature warming will lead to an uncatalyzed, racemic background reaction.

  • Cleavage: Quench with saturated aqueous NaHCO₃. Following standard extraction, cleave the auxiliary by treating the purified cycloadduct with LiOH/H₂O₂ in THF/H₂O to yield the enantioenriched bicyclic carboxylic acid and recover the 3-phenyl-1-indanol auxiliary[7].

Mechanistic Visualization

G LIG Chiral Ligand (1R,3S)-3-Phenyl-1-indanol ZN Diethylzinc (Et2Zn) Activation LIG->ZN COMPLEX Chiral Zinc Alkoxide Intermediate ZN->COMPLEX ALD Aldehyde Coordination (Face Shielding by 3-Phenyl) COMPLEX->ALD TS Zimmerman-Traxler Transition State ALD->TS PROD Enantioenriched Secondary Alcohol TS->PROD PROD->LIG Catalyst Regeneration

Catalytic cycle of enantioselective diethylzinc addition mediated by 3-phenyl-1-indanol.

References

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine RSC Advances, 2021.[Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Chemical Reviews, 2006.[Link]

  • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds Chemical Reviews, 2001.[Link]

Sources

Application

Application Note: High-Yield Recrystallization Protocol for 3-Phenyl-2,3-dihydro-1H-inden-1-ol

Introduction & Mechanistic Rationale The synthesis and purification of 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-phenyl-1-indanol) is a critical workflow in pharmaceutical development. Enantiopure cis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis and purification of 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-phenyl-1-indanol) is a critical workflow in pharmaceutical development. Enantiopure cis-3-phenyl-1-indanol serves as a highly valuable precursor in the synthesis of (+)-indatraline, a potent monoamine reuptake inhibitor targeting serotonin, noradrenaline, and dopamine transporters [1].

Typically, 3-phenyl-1-indanol is generated via the asymmetric transfer hydrogenation (ATH) of 3-phenyl-1-indanone, a process that often yields a mixture of cis and trans diastereomers alongside unreacted starting material [3]. To achieve the strict purity requirements necessary for downstream enzymatic resolution (e.g., using Candida antarctica lipase B) [1], researchers must isolate the cis-isomer with high diastereomeric excess.

This protocol details a highly scalable, self-validating biphasic recrystallization method using a Dichloromethane (CH₂Cl₂) and Hexane solvent system. By exploiting the differential solubility and crystallization kinetics of the cis and trans isomers, this methodology ensures the robust isolation of cis-3-phenyl-2,3-dihydro-1H-inden-1-ol [2].

Physicochemical Properties

Understanding the target molecule's physical parameters is essential for predicting phase behaviors during recrystallization.

PropertyValue
IUPAC Name 3-phenyl-2,3-dihydro-1H-inden-1-ol
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Melting Point (cis isomer) 93–94 °C
Melting Point (trans isomer) 121–122 °C
Appearance White to off-white solid

Solvent Selection & Causality

The success of this protocol relies on a carefully selected solvent/anti-solvent pair.

Solvent RoleChemicalBoiling PointPolarity IndexFunction in Protocol
Primary Solvent Dichloromethane (CH₂Cl₂)39.6 °C3.1Acts as the "good" solvent. Its high polarizability ensures complete dissolution of the crude indanol mixture at gentle reflux.
Anti-Solvent Hexane68.7 °C0.1Acts as the "poor" solvent. It is fully miscible with CH₂Cl₂ but drastically reduces the dielectric constant of the medium, inducing targeted supersaturation.

Causality of the Solvent System: CH₂Cl₂ has a lower boiling point than Hexane. During the hot dissolution phase, minor evaporation of CH₂Cl₂ naturally increases the relative concentration of Hexane, gently pushing the system toward the saturation point without requiring abrupt temperature drops. This thermodynamic control prevents the co-precipitation of the trans-isomer (which is more soluble in the mother liquor under these specific conditions) and unreacted indanones [2].

Experimental Workflow

G N1 1. Crude Preparation Assess mass & purity N2 2. Primary Dissolution Dissolve in CH2Cl2 (35°C) N1->N2 Minimal CH2Cl2 N3 3. Anti-Solvent Addition Titrate Hexane to turbidity N2->N3 Dropwise Hexane N4 4. Controlled Cooling Ambient -> 4°C maturation N3->N4 Induce Nucleation N5 5. Isolation & QC Vacuum filter & MP check N4->N5 Harvest Crystals

Workflow for biphasic solvent recrystallization of 3-phenyl-2,3-dihydro-1H-inden-1-ol.

Step-by-Step Methodology

Phase 1: Preparation and Primary Dissolution
  • Weighing: Accurately weigh the crude 3-phenyl-2,3-dihydro-1H-inden-1-ol. Transfer the solid to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal volume of CH₂Cl₂ (approximately 2–3 mL per gram of crude material).

  • Heating: Place the flask in a water bath and warm gently to 35 °C (just below the 39.6 °C boiling point of CH₂Cl₂). Stir continuously until all solid material has dissolved.

    • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration before proceeding to ensure insoluble impurities do not act as premature nucleation sites.

Phase 2: Anti-Solvent Titration
  • Titration: Remove the flask from the heat source. While maintaining moderate stirring, begin adding Hexane dropwise using an addition funnel or glass pipette.

  • Saturation Point: Cease Hexane addition the exact moment the solution becomes persistently turbid (cloudy).

    • Causality: Turbidity indicates the metastable zone has been breached, and the solution is now supersaturated. Rapid addition beyond this point will cause the product to "oil out" (liquid-liquid phase separation) rather than crystallize.

  • Re-clarification: Add 1 to 3 drops of CH₂Cl₂ and warm the flask slightly until the solution just returns to a clear state.

    • Causality: Crystallizing from a perfectly clear, supersaturated solution ensures the formation of a highly ordered, pure crystal lattice.

Phase 3: Nucleation and Crystal Growth
  • Ambient Cooling: Cover the flask with a watch glass to prevent solvent evaporation and ambient moisture ingress. Allow the flask to cool completely undisturbed to room temperature (20–25 °C) over 1.5 to 2 hours.

    • Causality: Undisturbed, slow cooling favors the thermodynamic growth of large, pure cis-isomer crystals, effectively excluding the trans-isomer and trace indanones into the mother liquor.

  • Maturation: Once the flask has reached room temperature and significant crystallization is visible, transfer the flask to an ice-water bath (4 °C) for 30 minutes to maximize thermodynamic yield.

Phase 4: Harvesting and Desiccation
  • Filtration: Harvest the crystals via vacuum filtration using a Büchner funnel lined with appropriately sized filter paper.

  • Washing: Wash the filter cake with a minimal volume (e.g., 5 mL) of ice-cold Hexane.

    • Causality: Cold Hexane displaces the impurity-rich mother liquor from the crystal surfaces without dissolving the purified product.

  • Drying: Maintain the vacuum for 10 minutes to pull air through the cake, then transfer the crystals to a vacuum desiccator overnight to remove all residual solvent.

Troubleshooting & Quality Control

To ensure the trustworthiness of the protocol, utilize the following self-validating QC metrics and troubleshooting steps:

Observed IssueProbable CauseCorrective Action
"Oiling Out" (Product forms a liquid layer instead of crystals)Cooling was too rapid, or Hexane was added too quickly, bypassing the metastable zone.Re-heat the mixture until homogeneous, add a few drops of CH₂Cl₂, and cool much more slowly. Do not disturb the flask.
No Crystallization upon cooling to 4 °CThe solution is not supersaturated; too much CH₂Cl₂ was used initially.Boil off excess solvent under a gentle stream of nitrogen gas, then repeat the anti-solvent titration and cooling process.
Depressed Melting Point (< 93 °C or broad range > 2 °C)Co-crystallization of the trans-isomer or unreacted 3-phenyl-1-indanone [2][3].Perform a second recrystallization using a slightly higher ratio of Hexane to CH₂Cl₂, and ensure the filter cake is washed thoroughly with ice-cold Hexane.

Final Validation: Pure cis-3-phenyl-2,3-dihydro-1H-inden-1-ol will present as a brilliant white solid with a sharp, distinct melting point of 93–94 °C [2].

References

  • Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals. Universidad de Oviedo.
  • Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines with stereocontrol at both the site of reaction and a remote stereocentre. The Royal Society of Chemistry.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. The Royal Society of Chemistry.
Method

Enzymatic Kinetic Resolution of 3-Phenyl-2,3-dihydro-1H-inden-1-ol Racemic Mixtures: A Scalable Biocatalytic Protocol

Introduction & Mechanistic Rationale The indane framework is a privileged pharmacophore in medicinal chemistry. Specifically, chiral 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-phenyl-1-indanol) derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The indane framework is a privileged pharmacophore in medicinal chemistry. Specifically, chiral 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-phenyl-1-indanol) derivatives are critical precursors for synthesizing bioactive compounds such as (+)-indatraline, a potent non-selective monoamine transporter inhibitor utilized in the study of depression and addiction 1. While asymmetric transition-metal catalysis can yield these chiral alcohols 2, Enzymatic Kinetic Resolution (EKR) offers an environmentally benign, highly stereoselective, and scalable alternative that operates under mild conditions.

EKR relies on the differential reaction rates of enantiomers in a racemic mixture when exposed to a chiral biocatalyst. By carefully selecting the enzyme, solvent, and acyl donor, researchers can achieve a theoretical maximum yield of 50% for the enantiopure unreacted alcohol, alongside 50% of the acylated enantiomer.

Experimental Design & Causality

To design a robust and self-validating protocol, every reagent choice must be grounded in physical chemistry and enzyme kinetics:

  • Biocatalyst Selection (CAL-B / Novozym 435): Candida antarctica lipase B (CAL-B) possesses a highly restrictive stereospecificity pocket that perfectly accommodates the bulky indane ring system. Following Kazlauskas' rule for secondary alcohols, CAL-B selectively acylates the fast-reacting enantiomer, leaving the slow-reacting enantiomer untouched. The immobilized variant (Novozym 435) provides thermal stability and allows for simple recovery via filtration 1.

  • Acyl Donor (Vinyl Butyrate): The choice of acyl donor is critical for driving the reaction to completion. Vinyl butyrate is selected because its leaving group, vinyl alcohol, rapidly tautomerizes to butyraldehyde. This irreversible tautomerization prevents the reverse reaction (hydrolysis of the newly formed ester), ensuring a high enantiomeric ratio ( E -value) and pushing the resolution to its absolute thermodynamic limit.

  • Solvent System (Diisopropyl Ether, iPr2O): Enzymes require a tightly bound hydration shell to maintain their active conformation. Polar solvents (like THF) can strip this essential water layer, leading to denaturation. Diisopropyl ether (iPr2O) is an ideal non-polar solvent that preserves the enzyme's hydration shell while fully solubilizing the hydrophobic cis-3-phenyl-1-indanol substrate.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the efficiency of the kinetic resolution. The use of iPr2O and vinyl butyrate provides the optimal environment for CAL-B, yielding an enantiopure product.

SolventAcyl DonorTime (h)Conversion ( c , %) ees​ (Unreacted Alcohol, %) eep​ (Ester, %) E -value
THFVinyl acetate48222898120
TolueneVinyl acetate48416898>200
iPr2OVinyl acetate48468499>200
iPr2O Vinyl butyrate 48 50 >99 99 >500

Table 1: Optimization metrics for the EKR of racemic cis-3-phenyl-1-indanol at 35 °C. The optimized conditions yield the non-acylated alcohol in enantiopure form with a 45% isolated yield.

Self-Validating Step-by-Step Protocol

This protocol incorporates a self-validating feedback loop: the reaction is continuously monitored via chiral HPLC to calculate the exact conversion rate before workup, ensuring no product is lost to over-acylation.

Phase 1: Substrate Preparation & Solvation
  • Weighing: Accurately weigh 10.0 mmol (2.10 g) of racemic cis-3-phenyl-2,3-dihydro-1H-inden-1-ol.

  • Solvation: Dissolve the racemate in 50 mL of anhydrous diisopropyl ether (iPr2O) in a 100 mL round-bottom flask.

    • Note: Anhydrous conditions are critical to prevent the competitive hydrolysis of the acyl donor by ambient moisture.

Phase 2: Biocatalytic Acylation
  • Acyl Donor Addition: Add 30.0 mmol (3.42 g, 3.80 mL) of vinyl butyrate (3.0 equivalents) to the solution.

  • Enzyme Introduction: Add 200 mg of Novozym 435 (immobilized CAL-B) to the flask.

  • Incubation: Seal the flask and incubate the suspension in an orbital shaker at 35 °C and 200 rpm.

Phase 3: In-Process Monitoring (Self-Validation)
  • Sampling: At 12 h, 24 h, and 36 h, withdraw a 50 µL aliquot of the reaction mixture.

  • Preparation for HPLC: Filter the aliquot through a 0.22 µm PTFE syringe filter to remove the enzyme, and dilute with 1 mL of hexanes/isopropanol (90:10).

  • Analysis: Analyze via chiral HPLC (e.g., Chiralpak IB column, 1 mL/min, 270 nm).

  • Validation: Calculate the conversion ( c ) using the formula: c=ees​/(ees​+eep​) . Terminate the reaction only when the enantiomeric excess of the substrate ( ees​ ) reaches >99% (typically around 48 h, where c≈50% ).

Phase 4: Workup & Product Isolation
  • Enzyme Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with 10 mL of iPr2O.

    • Note: The recovered beads can be dried under a vacuum and reused up to 5 times with minimal loss of catalytic activity.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via silica gel flash chromatography using a hexane/ethyl acetate gradient (9:1 to 4:1).

  • Elution: The acylated ester elutes first ( Rf​≈0.6 ), followed by the target enantiopure unreacted alcohol ( Rf​≈0.3 ). The isolated yield of the enantiopure alcohol should be approximately 45%.

Workflow Visualization

EKR_Workflow Racemate Racemic cis-3-phenyl-1-indanol Reaction Enzymatic Acylation (35 °C, 24-48 h) Racemate->Reaction Reagents Novozym 435 (CAL-B) + Vinyl Butyrate + Diisopropyl ether Reagents->Reaction Products Reaction Mixture (Alcohol + Ester) Reaction->Products Separation Silica Gel Chromatography (Hexane/EtOAc) Products->Separation Alcohol Unreacted Enantiopure Alcohol (Target Precursor, ~45% Yield) Separation->Alcohol Elutes Last Ester Acylated Enantiomer (Byproduct, ~50% Yield) Separation->Ester Elutes First

Workflow for the enzymatic kinetic resolution of cis-3-phenyl-1-indanol using CAL-B.

References

  • Gotor-Fernández, V., et al. "Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals." Universidad de Oviedo. 1

  • "Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline." RSC Advances, 2021. 2

Sources

Application

Advanced Application Notes: 3-Phenyl-2,3-dihydro-1H-inden-1-ol in Pharmaceutical Synthesis

Executive Summary & Pharmacophore Significance 3-Phenyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-phenyl-1-indanol or 3-phenylindan-1-ol) is a highly privileged structural motif in medicinal chemistry. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

3-Phenyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-phenyl-1-indanol or 3-phenylindan-1-ol) is a highly privileged structural motif in medicinal chemistry. Characterized by its rigid indane framework and a bulky phenyl substituent at the C3 position, this compound serves as a critical chiral building block for a diverse array of bioactive agents. The stereochemical configuration of the C1 hydroxyl and C3 phenyl groups (cis vs. trans) profoundly dictates the pharmacological trajectory of its downstream derivatives.

Historically, this intermediate has been pivotal in the synthesis of Central Nervous System (CNS) agents, most notably (+)-indatraline , a potent non-selective monoamine reuptake inhibitor[1]. More recently, the scaffold has been successfully repurposed in anti-parasitic drug discovery, acting as the precursor for trans-indanamine derivatives that selectively inhibit Trypanothione Reductase (TryR) in Trypanosoma brucei[2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the stereoselective synthesis and functionalization of 3-phenyl-1-indanol.

Mechanistic Paradigm 1: Asymmetric Synthesis of CNS Agents ((+)-Indatraline)

Causality & Experimental Design

The pharmacological efficacy of (+)-indatraline is strictly dependent on its absolute stereochemistry. Traditional synthetic routes relied on the reduction of 3-phenyl-1-indanone using NaBH₄, which yields a racemic mixture of cis-3-phenyl-1-indanol. This necessitated costly and low-yielding downstream chiral chromatography[3].

To bypass this bottleneck, modern protocols employ Asymmetric Transfer Hydrogenation coupled with Kinetic Resolution (ATH-KR) . By utilizing a chiral ruthenium catalyst such as (R,R)-Ts-DENEB in the presence of a formic acid/triethylamine hydrogen source, the reaction selectively reduces one enantiomer of the racemic ketone while leaving the other untouched[4]. The bulky C3-phenyl group sterically directs the incoming hydride, ensuring near-exclusive formation of the cis-diastereomer.

Protocol: ATH-KR Workflow for (+)-Indatraline Precursors

Objective: Synthesize enantiopure (1R,3R)-3-phenyl-2,3-dihydro-1H-inden-1-ol.

  • System Preparation: Purge a reaction vessel with N₂. Dissolve racemic 3-phenyl-1-indanone (1.0 equiv, e.g., 0.5 mmol) in anhydrous methanol (1.5 mL)[4].

  • Catalyst & Hydrogen Source Addition: Add triethylamine (15.0 equiv) and formic acid (3.0 equiv) to establish the hydrogen donor system. Introduce the (R,R)-Ts-DENEB catalyst (1 mol% relative to substrate) dissolved in methanol[4].

  • Kinetic Resolution: Stir the mixture at 25 °C for 6–14 hours. Self-Validation Step: Monitor the reaction via chiral HPLC (Chiralpak IB column, 0–6% isopropanol in n-hexane). The reaction is complete when the conversion reaches precisely 50%, indicating successful kinetic resolution[1].

  • Workup & Separation: Dilute with chloroform, wash with water and brine, and dry over MgSO₄. Separate the resulting (1R,3R)-3-phenyl-1-indanol from the unreacted (S)-3-phenyl-1-indanone via flash column chromatography (ethyl acetate:n-hexane 1:7)[4].

  • Downstream Amination: The purified enantiopure alcohol is subjected to mesylation (MsCl, Et₃N) followed by an in-situ Sₙ2 displacement using methylamine to yield (+)-indatraline with complete inversion of stereochemistry at C1[5].

G A Racemic 3-Phenyl-1-indanone B ATH-KR Catalyst (Ts-DENEB, HCO2H/Et3N) A->B Reduction C (1R,3R)-3-Phenyl-1-indanol (Enantiopure Intermediate) B->C Kinetic Resolution D Mesylation (MsCl, Et3N) C->D Activation E Amination (Methylamine) D->E Substitution (Inversion) F (+)-Indatraline (Target API) E->F Final Product

Workflow for (+)-Indatraline synthesis via the 3-phenyl-1-indanol intermediate.

Mechanistic Paradigm 2: Repurposing Scaffolds for Anti-Parasitic Drugs

Causality & Experimental Design

While cis-indanamines are potent CNS agents, researchers discovered that shifting the stereochemistry to the trans-configuration drastically reduces CNS activity while enhancing binding affinity to Trypanothione Reductase (TryR) , a validated target for African sleeping sickness[2].

To achieve this, the synthesis deliberately leverages the cis-3-phenyl-1-indanol intermediate. When cis-3-phenyl-1-indanol is reacted with thionyl chloride (SOCl₂), the benzylic hydroxyl group is substituted via a pathway with partial Sₙ1 character, resulting in an isomeric mixture of cis- and trans-1-chloro-3-phenylindanes[6]. Subsequent nucleophilic substitution (Sₙ2) with alkylamines faces severe steric hindrance from the C3-phenyl group on the cis face, thermodynamically and kinetically driving the formation of the desired trans-3-phenylindan-1-amines[6].

Protocol: Diastereoselective Amination Workflow for TryR Inhibitors

Objective: Synthesize trans-3-phenylindan-1-amines from cis-3-phenyl-1-indanol.

  • Diastereoselective Reduction: Dissolve 3-phenyl-1-indanone in ethanol and reduce with NaBH₄ at 0 °C. This yields 3-phenylindan-1-ol with high cis selectivity (97:3 ratio)[2].

  • Purification: Self-Validation Step: Perform a single recrystallization from an appropriate solvent (e.g., hexane/ethyl acetate) to isolate the pure cis-isomer. Confirm purity via ¹H-NMR (assessing the coupling constant of the benzylic proton)[6].

  • Chlorination: Dissolve the pure cis-3-phenyl-1-indanol in anhydrous THF and cool to -5 °C. Add SOCl₂ dropwise. Stir at room temperature overnight. This yields a 7:3 cis/trans mixture of 1-chloro-3-phenylindane[7].

  • Stereodirected Amination: React the crude chlorinated intermediate with an excess of the target primary or secondary alkylamine. The steric bulk of the C3-phenyl group forces the incoming amine to attack from the opposite face, reversing the diastereomeric ratio to predominantly trans (3:7 cis:trans)[6].

  • Isolation: Isolate the pure trans-isomer via semi-preparative HPLC[6].

G N1 3-Phenyl-1-indanone N2 NaBH4 Reduction N1->N2 N3 cis-3-Phenylindan-1-ol (Major Product 97:3) N2->N3 High cis-selectivity N4 SOCl2 Chlorination N3->N4 N5 1-Chloro-3-phenylindane (cis/trans mixture 7:3) N4->N5 Isomerization N6 Alkylamines (SN2) N5->N6 N7 trans-3-Phenylindan-1-amines (TryR Inhibitors) N6->N7 Stereochemical reversal

Synthesis of trans-3-phenylindan-1-amine TryR inhibitors from 3-phenyl-1-indanol.

Quantitative Data & Comparative Metrics

The following table summarizes the quantitative efficiency of various synthetic methods utilized to generate the 3-phenyl-1-indanol intermediate, highlighting the trade-offs between yield, stereoselectivity, and scalability.

Target IntermediateStarting MaterialCatalyst / Reagent SystemYield (%)Stereochemical PurityRef
(1R,3R)-3-Phenyl-1-indanol Racemic 3-phenyl-1-indanone(R,R)-Ts-DENEB (ATH-KR)45%97% ee[1]
cis-3-Phenylindan-1-ol 3-phenyl-1-indanoneNaBH₄ / Ethanol>90%97:3 (cis:trans dr)[2]
Enantiopure cis-3-phenyl-1-indanol Racemic cis-3-phenyl-1-indanolCAL-B Enzyme / Vinyl butyrate45%>99% ee[8]

*Note: In kinetic resolution (KR) and enzymatic resolution workflows, the theoretical maximum yield of the desired enantiomer is 50%. A 45% yield represents a highly efficient 90% conversion of the available target enantiomer.

References

  • Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(37), 23161-23183.[Link]

  • Fairlamb, A. H., Westwood, N. J., et al. (2010). Synthesis and Evaluation of Indatraline-Based Inhibitors for Trypanothione Reductase. ChemMedChem, 5(8), 1256-1268.[Link]

  • Gotor-Fernández, V., & Gotor, V. (2013). Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals. Current Opinion in Chemical Biology.[Link]

  • Lochead, A. W., et al. (2003). Process for Making trans-1-((1R,3S)-6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine. United States Patent 8,450,324 B2.[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for 3-Phenyl-2,3-dihydro-1H-inden-1-ol

Introduction & Chemical Context 3-Phenyl-2,3-dihydro-1H-inden-1-ol (also known as 3-phenylindan-1-ol) is a highly valued1, possessing two distinct chiral centers at the C1 and C3 positions[1]. The secondary hydroxyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-Phenyl-2,3-dihydro-1H-inden-1-ol (also known as 3-phenylindan-1-ol) is a highly valued1, possessing two distinct chiral centers at the C1 and C3 positions[1]. The secondary hydroxyl group at C1 is essential for its biological activity but presents significant analytical challenges. Its polarity and hydrogen-bonding capacity often lead to poor peak shape and thermal degradation during direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Furthermore, determining the absolute configuration of the C1 stereocenter is a critical bottleneck in structure-activity relationship (SAR) studies.

This application note provides field-proven protocols for two distinct derivatization pathways: Silylation (for GC-MS volatility enhancement) and Chiral Acylation (for NMR-based stereochemical assignment).

Mechanistic Rationale & Causality

Silylation (Volatility Enhancement)

The C1 hydroxyl group is sterically hindered by the rigid indane ring system and the adjacent C3 phenyl group. Standard silylating agents like Hexamethyldisilazane (HMDS) are insufficiently reactive for this environment. Therefore, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) is the reagent of choice. TMCS acts as a critical acid catalyst, increasing the electrophilicity of the silicon atom and 2 by the hindered secondary alcohol[2]. This transformation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which3[3].

Chiral Acylation (Stereochemical Assignment)

To determine the absolute configuration of the C1 hydroxyl group, the alcohol is derivatized with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form a pair of 4[4]. The causality of this method relies on the diamagnetic anisotropic effect. The phenyl ring of the MTPA moiety adopts a specific conformation that selectively shields protons on one face of the indane system. By calculating the difference in proton chemical shifts (Δδ = δS - δR), researchers can 5 of the C1 stereocenter[5]. The rigidity of the indane skeleton makes this molecule an ideal candidate, as it minimizes conformational averaging.

Workflow cluster_0 Analytical Profiling (GC-MS) cluster_1 Stereochemical Assignment (NMR) Target 3-phenyl-2,3-dihydro-1H-inden-1-ol (Target Analyte) Silyl Silylation BSTFA + 1% TMCS Target->Silyl Volatility Enhancement Mosher Chiral Acylation (R)- & (S)-MTPA-Cl Target->Mosher Chiral Resolution TMS TMS-Ether Derivative (High Volatility) Silyl->TMS GCMS GC-MS Analysis TMS->GCMS Esters Diastereomeric Esters (MTPA Derivatives) Mosher->Esters NMR 1H/19F NMR Analysis Esters->NMR

Workflow for the dual-pathway derivatization of 3-phenyl-2,3-dihydro-1H-inden-1-ol.

Quantitative Comparison of Derivatization Methods

ParameterSilylation (TMS Ether)Chiral Acylation (Mosher's Ester)
Primary Reagent BSTFA + 1% TMCS(R)- and (S)-MTPA-Cl
Target Application GC-MS / GC-FID¹H and ¹⁹F NMR
Sample Requirement 1 - 5 mg5 - 10 mg
Reaction Time 40 minutes2 - 6 hours
Reaction Temp 70°CRoom Temperature (20-25°C)
Self-Validation Marker Absence of broad -OH peak in GC; [M-15]⁺ ionComplete downfield shift of C1 carbinol proton

Experimental Protocols

Protocol 1: TMS Derivatization for GC-MS Analysis

Self-Validating System: A successful reaction is validated by comparing the pre- and post-derivatization GC chromatograms. Complete conversion is indicated by the total disappearance of the native alcohol peak and the emergence of a sharper, earlier-eluting TMS-ether peak. Mass spectra should display a characteristic[M-15]⁺ fragment (loss of a methyl group from the TMS moiety).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 mg of thoroughly dried 3-phenyl-2,3-dihydro-1H-inden-1-ol into a 2 mL silanized glass reaction vial. Note: Moisture must be strictly excluded as silylating reagents react preferentially with water[2].

  • Reagent Addition: Add 100 µL of anhydrous pyridine as a solvent and acid scavenger, followed immediately by 3[3].

  • Reaction Incubation: Tightly cap the vial with a PTFE-lined septum. Vortex for 10 seconds, then place in a dry heating block at 70°C for 40 minutes. The elevated temperature and TMCS catalyst are required to overcome the steric hindrance at the C1 position.

  • Cooling and Analysis: Allow the vial to cool to room temperature. Dilute with 800 µL of anhydrous hexane. Inject 1 µL of the derivatized mixture directly into the GC-MS system.

Protocol 2: Mosher's Ester Synthesis for Absolute Configuration

Self-Validating System: The reaction's completeness is internally validated via ¹H NMR. The carbinol proton (attached to C1) of the starting material typically resonates around 5.0-5.3 ppm. Upon successful esterification, this signal will undergo a significant downfield shift (typically >0.5 ppm). The absence of the original carbinol signal confirms 100% conversion.

Step-by-Step Methodology:

  • Diastereomer Preparation: Prepare two clean, dry NMR tubes. To each tube, add 5.0 mg of the chiral 3-phenyl-2,3-dihydro-1H-inden-1-ol and dissolve in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Base Addition: Add 6 to both tubes to neutralize the HCl byproduct generated during acylation[6].

  • Acylation:

    • To Tube A, add 1.2 molar equivalents of (R)-(-)-MTPA-Cl. (Note: Due to Cahn-Ingold-Prelog priority changes, this forms the (S)-MTPA ester).

    • To Tube B, add 1.2 molar equivalents of (S)-(+)-MTPA-Cl. (This forms the (R)-MTPA ester).

  • Incubation: Cap the NMR tubes, invert gently to mix, and allow the reactions to proceed at room temperature for 4 hours.

  • Data Acquisition & Analysis: Acquire high-resolution ¹H NMR spectra for both tubes. Identify the signals for the protons flanking the C1 ester linkage. 4 (Δδ = δS - δR) for each proton[4]. Protons showing positive Δδ values are situated on one side of the MTPA plane, while negative values indicate the opposite side, allowing for the definitive assignment of the C1 stereocenter.

MosherLogic React Derivatize with (R)- & (S)-MTPA-Cl Extract Extract 1H NMR Chemical Shifts (δ) React->Extract Calc Calculate Δδ (δS - δR) Extract->Calc Assign Assign C1 Absolute Configuration Calc->Assign

Logical sequence for determining absolute configuration using Mosher's ester analysis.

References

  • PubChem - NIH. "(1S,3R)-3-phenyl-2,3-dihydro-1H-inden-1-ol". Source: pubchem.ncbi.nlm.nih.gov. 1

  • Benchchem. "Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols". Source: benchchem.com.4

  • Benchchem. "Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis". Source: benchchem.com. 3

  • Benchchem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis". Source: benchchem.com. 6

  • NIH - PMC. "A 'shortcut' Mosher ester method to assign configurations of stereocenters in nearly symmetric environments". Source: ncbi.nlm.nih.gov. 5

  • Colorado State University. "GC Derivatization". Source: colostate.edu. 2

Sources

Application

Application Notes and Protocols: Scale-Up Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-ol

Abstract This document provides a comprehensive, in-depth technical guide for the commercial scale-up synthesis of 3-phenyl-2,3-dihydro-1H-inden-1-ol, a key intermediate in pharmaceutical and fine chemical manufacturing....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the commercial scale-up synthesis of 3-phenyl-2,3-dihydro-1H-inden-1-ol, a key intermediate in pharmaceutical and fine chemical manufacturing. We present a robust, two-stage process beginning with the efficient synthesis of the precursor, 3-phenyl-1-indanone, via an intramolecular Friedel-Crafts acylation. This is followed by a selective ketone reduction protocol optimized for safety, yield, and purity on an industrial scale. This guide is intended for researchers, process chemists, and drug development professionals, offering detailed, step-by-step methodologies, process optimization parameters, in-depth safety protocols, and rigorous quality control procedures. The causality behind experimental choices is explained to provide a framework for successful technology transfer and large-scale production.

Introduction and Strategic Overview

3-Phenyl-2,3-dihydro-1H-inden-1-ol and its derivatives are important structural motifs in medicinal chemistry. The efficient and cost-effective production of this intermediate is critical for the economic viability of downstream active pharmaceutical ingredients (APIs). While several synthetic routes exist, a two-step approach starting from readily available materials offers the most practical and scalable pathway for commercial production.

The chosen strategy involves:

  • Part A: Synthesis of 3-Phenyl-1-indanone. This key intermediate is synthesized via an intramolecular Friedel-Crafts acylation of 3,3-diphenylpropionic acid. This method is favored for its efficiency and the relative availability of starting materials.[1][2]

  • Part B: Reduction to 3-phenyl-2,3-dihydro-1H-inden-1-ol. The target alcohol is obtained through the selective reduction of the 3-phenyl-1-indanone. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent safety profile, cost-effectiveness, and high chemoselectivity for ketones, making it ideal for large-scale operations.[3][4]

This document will detail the protocols for each stage, focusing on parameters critical for scale-up, such as thermal management, reagent addition rates, purification, and waste handling.

Overall Synthesis Workflow

The commercial production of 3-phenyl-2,3-dihydro-1H-inden-1-ol is a sequential process that requires careful control at each stage to ensure high purity and yield of the final product. The workflow encompasses precursor synthesis, the main reduction reaction, and final product purification and quality control.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Reduction cluster_2 Purification & QC A Starting Material: 3,3-Diphenylpropionic Acid B Intramolecular Friedel-Crafts Acylation (Catalyst: PPA or AlCl3) A->B C Crude 3-Phenyl-1-indanone B->C D Purified 3-Phenyl-1-indanone C->D Purification Step E Ketone Reduction (Reagent: NaBH4) D->E F Crude 3-Phenyl-2,3-dihydro-1H-inden-1-ol E->F G Recrystallization F->G H Drying G->H I Final Product: High-Purity Indenol H->I J Quality Control Analysis (HPLC, GC-MS, NMR) I->J G cluster_0 Quality Control Logic A Receive Final Product Sample B Perform Analytical Tests (HPLC, GC, NMR, KF, etc.) A->B C All Specs Met? B->C D Release Batch for Commercial Use C->D Yes E Quarantine Batch Initiate OOS Investigation C->E No F Identify Root Cause (e.g., Impurity, Residual Solvent) E->F G Implement Corrective Action (e.g., Re-purification) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Phenyl-2,3-dihydro-1H-inden-1-ol Synthesis &amp; Extraction

Welcome to the technical support center for the synthesis and extraction of 3-phenyl-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and extraction of 3-phenyl-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your yield. We will move beyond simple procedural steps to explore the causality behind common experimental failures, ensuring you can diagnose and resolve issues effectively.

Section 1: Foundational Synthesis - The Reduction of 3-Phenyl-1H-inden-1-one

A successful extraction begins with a successful reaction. The most common route to 3-phenyl-2,3-dihydro-1H-inden-1-ol is the reduction of the corresponding ketone, 3-phenyl-2,3-dihydro-1H-inden-1-one. Low yield during extraction is often a symptom of an incomplete or messy reaction.

Core Reaction Pathway

The reduction of the ketone to a secondary alcohol is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

G SM 3-Phenyl-2,3-dihydro- 1H-inden-1-one (Starting Material) Product 3-Phenyl-2,3-dihydro- 1H-inden-1-ol (Target Product) SM->Product Reduction Reagents NaBH4, Methanol (Reducing Agent, Solvent) Reagents->SM

Caption: Reduction of 3-phenyl-indenone to 3-phenyl-indanol.

Question: My final extracted yield is low, and TLC analysis of the crude product shows a significant amount of starting material. What went wrong with my reduction?

Answer: This is a classic case of incomplete reaction. The nucleophilic attack by the hydride (H⁻) from NaBH₄ on the carbonyl carbon is the key step. Several factors can hinder this process:

  • Reagent Quality & Stoichiometry:

    • Causality: Sodium borohydride is susceptible to decomposition by moisture over time. An older, improperly stored bottle may have significantly reduced activity. You must ensure a molar excess of the reducing agent to drive the reaction to completion.

    • Solution: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. A 1.5 to 2.0 molar equivalent of NaBH₄ relative to the ketone is a robust starting point.

  • Temperature Control:

    • Causality: While the reaction is often run at 0 °C to room temperature, the initial addition of NaBH₄ can be exothermic. Adding the reagent too quickly to a concentrated solution can cause localized heating, leading to solvent boiling and potential side reactions. Conversely, running the reaction at too low a temperature for too short a time may result in sluggish kinetics.[1]

    • Solution: Dissolve the starting ketone in methanol and cool the solution in an ice bath (0 °C). Add the NaBH₄ portion-wise over 10-15 minutes to control the exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring (Self-Validation):

    • Causality: Time is not always a reliable indicator of completion. The only way to be certain is to analyze the reaction mixture.

    • Protocol: Before beginning the workup, take a small aliquot of the reaction mixture. Quench it with a drop of acetone (to destroy excess NaBH₄) and spot it on a TLC plate against a spot of your starting material. A common eluent system is 3:1 Hexanes:Ethyl Acetate. The alcohol product should have a lower Rf value (be less mobile) than the ketone starting material. If the starting material spot is still prominent, the reaction is not complete. You can add more NaBH₄ and allow it to stir longer.

Symptom Possible Cause Recommended Action
Low yield with significant starting material remaining.Inactive NaBH₄ or insufficient equivalents.Use fresh NaBH₄ and increase stoichiometry to 1.5-2.0 eq.
Reaction does not go to completion even with excess NaBH₄.Reaction time is too short or temperature is too low.Allow the reaction to stir longer at room temperature after addition.
Initial vigorous bubbling and warming upon reagent addition.Reagent added too quickly.Add NaBH₄ in small portions to a cooled solution (0 °C).

Section 2: Troubleshooting the Liquid-Liquid Extraction Workflow

Once the reaction is complete (verified by TLC), the next critical phase is the workup and extraction. This is where significant product loss can occur due to physical handling and chemical properties.

G cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Reaction Completed Reaction Mixture (Methanol, Product, Salts) Quench Quench with H2O / dil. HCl Reaction->Quench Evaporate Remove Methanol (Rotary Evaporator) Quench->Evaporate Extract Add Ethyl Acetate & H2O (Separatory Funnel) Evaporate->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate to Crude Product Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Pure 3-phenyl-inden-1-ol Purify->Final

Caption: Overall workflow from reaction completion to pure product.

Question: After extraction and solvent evaporation, I am left with very little crude oil or solid. Where did my product go?

Answer: This indicates a fundamental failure in recovering the product from the aqueous phase into the organic solvent. Let's break down the potential failure points in the extraction protocol.

  • Improper Quenching and pH:

    • Causality: The reaction quench neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediates to release the free alcohol. A common quenching agent is dilute HCl. However, making the solution too acidic can sometimes lead to side reactions or degradation, although this specific product is relatively stable. The primary issue is ensuring the final mixture is partitioned correctly. After quenching, the methanol should be removed under reduced pressure. Failure to do so will result in methanol partitioning into both the aqueous and organic layers, which significantly reduces the extraction efficiency of ethyl acetate.

    • Solution: After TLC confirms reaction completion, quench by slowly adding water, followed by 1M HCl until the pH is ~5-7. Then, it is critical to remove the bulk of the methanol on a rotary evaporator. An aqueous slurry will remain. This slurry is then used for the liquid-liquid extraction.

  • Incorrect Solvent Choice or Insufficient Volume:

    • Causality: The choice of extraction solvent is dictated by the product's polarity. 3-phenyl-2,3-dihydro-1H-inden-1-ol is moderately polar. While diethyl ether can work, it is also partially soluble in water and highly volatile. Ethyl acetate is an excellent choice as it has good solvating power for the product and low solubility in water.[2][3] Using too little solvent or not performing enough extractions will leave a substantial amount of product in the aqueous layer.[4]

    • Solution: Use ethyl acetate as the extraction solvent. For a reaction starting with 1 gram of ketone, use at least 3 separate extractions with 30-40 mL of ethyl acetate each time. Remember that the law of diminishing returns applies, but three extractions is a robust standard.

  • Formation of Emulsions:

    • Causality: Emulsions are a third layer between the organic and aqueous phases that consist of a stable suspension of one liquid in the other. They are often stabilized by fine particulate matter or amphiphilic side products. Shaking the separatory funnel too vigorously is a common cause. Emulsions trap product and make clean separation impossible.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times for each extraction. If an emulsion forms, try the following:

      • Let it stand for 10-30 minutes.

      • Add a small amount of brine (saturated NaCl solution); this increases the ionic strength of the aqueous layer and can help break the emulsion.

      • Filter the entire mixture through a pad of Celite.

Optimized Extraction Protocol
  • Quench and Concentrate: Once TLC confirms completion, cool the reaction flask in an ice bath. Slowly add 20 mL of water, followed by dropwise addition of 1M HCl to reach a pH of ~6. Concentrate the mixture on a rotary evaporator to remove most of the methanol.

  • Liquid-Liquid Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 40 mL of ethyl acetate and gently invert the funnel 10-15 times, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate.

  • Wash and Dry: Combine all organic extracts in the separatory funnel. Wash once with 50 mL of brine.[3] Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate Crude Product: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

Section 3: Purification and Final Product Isolation

Question: My crude yield seemed reasonable, but after column chromatography, my final isolated yield is very low. What happened during purification?

Answer: Loss of product during column chromatography is common and can usually be attributed to incorrect setup or technique.[5]

  • Incorrect Eluent Polarity:

    • Causality: If the eluent is not polar enough, your product will not move down the column ("stuck at the origin"). If it is too polar, it will elute too quickly along with less polar impurities, resulting in poor separation and impure fractions that are later discarded.

    • Solution: Before running the column, determine the optimal eluent system using TLC. The ideal Rf for the product spot should be between 0.25 and 0.35. For this product, a gradient elution starting with 10:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 5:1 is often effective.[2][6]

  • Improper Column Packing or Loading:

    • Causality: Air bubbles or channels in the silica gel will lead to poor separation. Loading the crude product dissolved in too much solvent or a solvent that is too polar will cause the initial band of material to be very wide, again leading to poor separation.

    • Solution: Pack the column using a slurry of silica gel in the initial, least polar eluent. Allow it to settle completely. Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it carefully onto the top of the silica bed.

  • Product Instability on Silica:

    • Causality: Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. While 3-phenyl-2,3-dihydro-1H-inden-1-ol is generally stable, if your reaction produced certain side products, they might decompose on the column.

    • Solution: If you suspect degradation, you can use silica gel that has been pre-treated with a base like triethylamine (by adding ~1% to the eluent slurry). Alternatively, for very sensitive compounds, a different stationary phase like alumina may be required.

Section 4: FAQs

Q1: Could my product be decomposing after I isolate it? A1: It's possible, but this specific alcohol is relatively stable. To ensure stability, store the purified product under an inert atmosphere (nitrogen or argon) in a refrigerator. If you suspect decomposition, re-analyze the sample by NMR or LC-MS to confirm its integrity.

Q2: My NMR shows the product is pure, but the mass is very low. Could there be residual solvent? A2: Yes. High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove. Even ethyl acetate can be stubborn. After concentrating the final fractions, place the flask under high vacuum for several hours to remove trace solvents. This is a common reason for mass discrepancies.[7]

Q3: The reaction is known to produce a mix of cis/trans diastereomers. Could this be complicating my extraction and purification? A3: The reduction of the ketone will produce a mixture of diastereomers where the phenyl group and the new hydroxyl group are either cis or trans to each other. These diastereomers will have very similar polarities and may be difficult to separate by column chromatography. They may appear as a single, slightly elongated spot on TLC. For most applications, this mixture is acceptable. If a single diastereomer is required, more advanced separation techniques or a stereoselective synthesis would be necessary.[8][9][10] The key point for extraction is that both diastereomers have similar solubility and will be extracted together. This does not typically explain low yield, but rather issues with characterization or achieving isomeric purity.

References

  • Etchart, R. J., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5145. [Link]

  • Mączyński, P., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Schou, M., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(21), 6549-6560. [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low?[Link]

  • Patel, H., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research, 10(15), 1-8. [Link]

  • University of Texas Southwestern Medical Center. Reductions. Ready Lab. [Link]

  • Ghosh, A. K., & Cárdenas, E. L. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. [Link]

  • Simal, C., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(10), 2356. [Link]

  • Google Patents. (2002). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • Google Patents. (2019).
  • CP Lab Chemicals. 3-Phenyl-2, 3-dihydro-1H-inden-1-one, min 96%, 1 gram. [Link]

  • ResearchGate. cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. [Link]

  • Fustero, S., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 14(3), 854-857. [Link]

  • Farahi, M., & Al-Abody, A. M. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2530-2539. [Link]

  • Gellis, A., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4971. [Link]

  • Hiebel, M., et al. (2014). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 19(6), 7384-7396. [Link]

Sources

Optimization

Optimizing solvent selection for 3-phenyl-2,3-dihydro-1H-inden-1-ol solubility

Welcome to the Technical Support Center for process chemistry and formulation. This guide is specifically engineered for researchers and drug development professionals working with 3-phenyl-2,3-dihydro-1H-inden-1-ol (com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and formulation. This guide is specifically engineered for researchers and drug development professionals working with 3-phenyl-2,3-dihydro-1H-inden-1-ol (commonly known as 3-phenylindan-1-ol).

As a critical intermediate in the synthesis of atypical antipsychotics and monoamine uptake inhibitors (such as indatraline analogs) 1, this molecule presents unique solubility challenges. Its rigid bicyclic indane core and bulky phenyl substituent drive high lipophilicity, while the C1 hydroxyl group introduces strong, directional hydrogen-bonding networks in the solid state 2.

Below, we deconstruct the thermodynamics of its dissolution, provide a self-validating protocol for solvent optimization, and align your workflows with modern Green Chemistry mandates.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-phenyl-2,3-dihydro-1H-inden-1-ol precipitate out of non-polar solvents (like heptane or toluene) during scale-up, despite its high lipophilicity? Causality: Solubility is not merely about lipophilicity; it is governed by the cohesive energy density of the crystal lattice. While the indane and phenyl rings dominate the dispersion forces ( δD​ ), the hydroxyl group at C1 acts as a strong hydrogen bond donor and acceptor ( δH​ ). Standard Hildebrand solubility parameters fail here because they cannot differentiate between these specific intermolecular interactions 3. Non-polar solvents lack the hydrogen-bonding capacity required to disrupt the solute-solute hydrogen networks. Solution: Transition to the Hansen Solubility Parameter (HSP) framework. You must select a solvent or binary mixture that matches the solute across all three dimensions: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) 4.

Q2: How do I separate the cis and trans diastereomers of 3-phenylindan-1-ol using solvent crystallization? Causality: The cis and trans isomers exhibit different spatial arrangements, leading to distinct crystal packing efficiencies and lattice energies 5. If a solvent is too "good" (i.e., its HSP coordinates perfectly match the solute), both isomers will remain in solution. Solution: You must deliberately shift the solvent coordinates to the edge of the Hansen solubility sphere. By calculating the Relative Energy Difference (RED) and tuning a binary solvent system (e.g., Ethyl Acetate/Heptane) to a RED value of ≈1.0 for the less soluble isomer, you induce selective precipitation while keeping the other isomer dissolved 4.

Q3: Why does the addition of trace water sometimes improve reaction yields involving this compound? Causality: In complex catalytic systems (such as photo-catalyzed syntheses of indanones), trace water acts as a highly polar co-solvent that dramatically shifts the δP​ and δH​ of the bulk medium. This enhances the solubility of inorganic bases (like K₂HPO₄) or photocatalysts, facilitating multiphasic reaction dynamics without crashing out the organic 3-phenylindan-1-ol intermediate [[6]]().

Q4: How do I select a solvent that complies with ACS Green Chemistry Institute (ACS GCI) guidelines but still dissolves my compound? Causality: Traditional solvents like DCM or DMF are being phased out due to regulatory constraints. However, simply picking a "green" solvent at random often leads to poor solubility. Solution: Utilize Principal Component Analysis (PCA) maps provided by the ACS GCI Solvent Selection Tool. This tool plots solvents based on physical properties, allowing you to identify a Class 3 (low toxicity) solvent that is spatially close in Hansen space to your ideal, but toxic, solvent 7.

Part 2: Self-Validating Methodology for Solvent Optimization

To eliminate trial-and-error, implement the following self-validating protocol based on the Bustamante regression method 4, 8. This protocol ensures that experimental outputs inherently verify the theoretical inputs.

Step 1: In Silico HSP Estimation Use the Hoftyzer–van Krevelen group contribution method to estimate the initial HSP values for 3-phenyl-2,3-dihydro-1H-inden-1-ol. Sum the contributions of the indane ring, the phenyl group, and the hydroxyl group to establish a baseline δD​ , δP​ , and δH​ .

Step 2: Experimental Saturation (The Validation Battery)

  • Select a battery of 15–20 pure solvents spanning a wide range of the Hansen space (e.g., heptane, toluene, ethyl acetate, 2-MeTHF, methanol, DMSO).

  • Add an excess of 3-phenylindan-1-ol (e.g., 500 mg) to 2.0 mL of each solvent in sealed, temperature-controlled vials (298.15 K).

  • Stir at 500 rpm for 48 hours to ensure thermodynamic equilibrium.

Step 3: Quantification & Regression

  • Centrifuge the suspensions at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantify the dissolved solute concentration via HPLC-UV (detection at 254 nm).

  • Input the experimental mole fraction solubility ( lnX2​ ) into the Bustamante regression model to calculate the true center of the solubility sphere and the interaction radius ( R0​ ) 4.

Step 4: System Validation via RED Calculation Calculate the distance ( Ra​ ) between the solute and any prospective solvent using the formula:

Ra2​=4(δD2​−δD1​)2+(δP2​−δP1​)2+(δH2​−δH1​)2

Calculate the Relative Energy Difference ( RED=Ra​/R0​ ). Validation Check: If RED<1 , the solvent is validated as a "good" solvent. If your experimental HPLC data shows poor solubility for a solvent with a calculated RED<1 , the regression model must be recalculated with a broader solvent set 9.

Part 3: Data Visualization & Workflows

Quantitative Data Summaries

Table 1: HSP Analysis and RED Predictions for 3-phenylindan-1-ol (Note: Solute HSP values are estimated based on group contribution for demonstration. R0​ is assumed to be ~8.0 MPa 1/2 )

Solvent / Solute δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 ) Ra​ DistanceRED ( Ra​/R0​ )Predicted Solubility
3-phenylindan-1-ol 19.0 6.0 10.0 - - Target Solute
Ethyl Acetate15.85.37.27.020.87High (RED < 1)
2-MeTHF16.94.35.06.740.84High (RED < 1)
Toluene18.01.42.09.221.15Partial/Low (RED > 1)
Heptane15.30.00.013.801.72Insoluble (RED > 1)
Methanol14.712.322.316.272.03Insoluble (RED > 1)

Table 2: ACS GCI Green Solvent Replacement Strategy 10, 7

Traditional Solvent (Avoid)ACS GCI Green AlternativeRationale (PCA & HSP Similarity)
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Similar δD​ and δP​ ; avoids halogenated waste.
Dimethylformamide (DMF)Cyrene or DMSOMatches high polarity requirement without reprotoxic profile.
HexaneHeptane or CPMEComparable anti-solvent properties; lower neurotoxicity.
Optimization Workflow Diagram

SolventOptimization A Target Solute: 3-phenyl-2,3-dihydro-1H-inden-1-ol B Estimate HSP (δD, δP, δH) via Group Contribution A->B C Experimental Validation (Bustamante Method) B->C D Calculate RED (Ra / R0) C->D E ACS GCI Green Chemistry Filter D->E RED < 1 (Soluble) F Binary Mixture Optimization D->F RED > 1 (Insoluble) G Final Validated Solvent System E->G Passes Criteria F->D Recalculate

Workflow for optimizing solvent selection using Hansen Solubility Parameters and ACS GCI guidelines.

Part 4: References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.[Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society.[Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate.[Link]

  • Predicting Solubility Enhancement of Trans-Resveratrol and Hesperetin in Binary Solvent Mixtures Using New Hansen Parameters. MDPI. [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. PMC / NIH. [Link]

  • Solvent selection tool. American Chemical Society.[Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. White Rose University Consortium.[Link]

  • US 8,450,324 B2 TRANS-1-((1R,3S)-6-CHLORO-3-PHENYLINDAN-1-YL)-3,3-DIMETHYLPIPERAZINE. Google Patents.[Link]

  • Synthesis and Evaluation of Indatraline-Based Inhibitors for Trypanothione Reductase. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing in 3-Phenyl-2,3-dihydro-1H-inden-1-ol Chiral Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with chromatographic distortions—specifically peak tailing—during the ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with chromatographic distortions—specifically peak tailing—during the enantiomeric resolution of 3-phenyl-2,3-dihydro-1H-inden-1-ol (3-phenylindan-1-ol).

Because 3-phenylindan-1-ol possesses two chiral centers (C1 and C3) and a highly active hydroxyl group, it is prone to complex secondary interactions on polysaccharide-based Chiral Stationary Phases (CSPs). This guide synthesizes field-proven troubleshooting methodologies with underlying chromatographic causality to help you achieve baseline resolution and symmetrical peaks.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: What is the primary mechanistic cause of peak tailing for 3-phenyl-2,3-dihydro-1H-inden-1-ol on polysaccharide-based chiral columns? A: Peak tailing (defined as an Asymmetry Factor, As​>1.2 ) in normal-phase chiral HPLC is rarely due to the primary chiral recognition mechanism. Instead, it is driven by secondary interactions . While the primary separation relies on hydrogen bonding and π−π interactions between the analyte and the carbamate/benzoate derivatized polysaccharide CSP, the C1-hydroxyl group of 3-phenylindan-1-ol can penetrate the polymer coating and form strong, non-specific hydrogen bonds with unendcapped, ionized residual silanol groups on the underlying silica support . Because these silanol sites have slow mass-transfer kinetics, the analyte molecules desorb at different rates, creating a "tail" on the chromatogram.

Q2: How can I differentiate between chemical tailing (silanol interactions) and physical column degradation? A: You must look at the entire chromatogram. Chemical tailing is highly specific to the functional groups of the analyte; therefore, it typically affects later-eluting peaks more severely. If a physical issue exists (such as a collapsed silica bed, void formation at the column head, or a partially blocked inlet frit), the flow dynamics are disrupted for all molecules. In this case, every peak—including the solvent front and early-eluting impurities—will exhibit tailing or fronting .

Q3: 3-phenylindan-1-ol is a neutral alcohol. Should I still use basic modifiers like DEA, which are usually reserved for amines? A: Yes, counterintuitively, adding 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) can be highly effective even for neutral alcohols. While optimizing the protic solvent (switching from isopropanol to ethanol) is the first line of defense to provide better coverage of free silanols, a trace basic modifier like DEA acts as a sacrificial masking agent. It aggressively competes for the highly active acidic silanol sites, shielding the 3-phenylindan-1-ol from secondary interactions without altering the primary chiral selectivity of the CSP .

Part 2: Visualizing the Problem & Workflow

Mechanism Analyte 3-phenylindan-1-ol (C1-Hydroxyl Group) CSP Polysaccharide CSP (Primary Recognition) Analyte->CSP Pi-Pi & H-Bonding Silica Residual Silanols (Secondary Sites) Analyte->Silica Strong H-Bonding Res Baseline Resolution (Symmetrical Peaks) CSP->Res Tail Peak Tailing (As > 1.5) Silica->Tail

Fig 1: Dual-pathway retention mechanism causing peak tailing in chiral alcohols.

DiagnosticWorkflow Step1 Observe Peak Tailing Asymmetry Factor (As) > 1.5 Step2 Analyze Chromatogram: Are all peaks tailing? Step1->Step2 PathA Yes: All Peaks Tailing (Including Solvent Front) Step2->PathA Physical PathB No: Only Specific Peaks (Late Eluting Enantiomers) Step2->PathB Chemical PhysIssue Physical Column Issue (Void or Blocked Frit) PathA->PhysIssue ChemIssue Chemical Interaction (Silanol H-Bonding) PathB->ChemIssue Action1 Reverse Flush Column or Replace Inlet Frit PhysIssue->Action1 Action2 Optimize Alcohol Modifier Add 0.1% DEA ChemIssue->Action2

Fig 2: Decision tree for diagnosing and resolving chiral HPLC peak tailing.

Part 3: Experimental Protocols

Protocol A: Self-Validating System Diagnostic (Physical vs. Chemical)

This protocol utilizes an inert marker to isolate the root cause of the tailing, ensuring you do not waste time optimizing mobile phases for a physically damaged column.

  • System Preparation: Purge the HPLC system with your current mobile phase (e.g., Hexane/Isopropanol 95:5). Ensure column oven temperature is stable at 25°C.

  • Void Volume Marker Injection: Inject 5 µL of a neutral, non-retained, sterically hindered marker such as 1,3,5-tri-tert-butylbenzene (TTBB) at 0.1 mg/mL.

  • Analyze Marker Symmetry:

    • Validation Check: Calculate the Asymmetry Factor ( As​ ) of the TTBB peak at 10% peak height.

    • If As​>1.2 : The column has a physical defect (void or frit blockage). Proceed to reverse-flush the column at 0.5 mL/min with 100% Isopropanol for 10 column volumes (check manufacturer guidelines first).

    • If As​≤1.2 : The physical bed is intact. The tailing of 3-phenylindan-1-ol is strictly chemical. Proceed to Protocol B.

Protocol B: Mobile Phase Optimization for 3-Phenylindan-1-ol

Once physical defects are ruled out, use this systematic solvent adjustment to suppress silanol interactions.

  • Baseline Establishment: Run the racemic mixture of 3-phenyl-2,3-dihydro-1H-inden-1-ol (1 mg/mL) using Hexane/Isopropanol (IPA) 95:5 at 1.0 mL/min on a Chiralpak IB or AD-H column. Record As​ and Resolution ( Rs​ ).

  • Protic Solvent Substitution: Replace IPA with Ethanol (EtOH). Ethanol is a stronger hydrogen-bond donor/acceptor and provides superior solvation and masking of the silica surface. Run Hexane/EtOH (95:5).

    • Causality: The smaller steric bulk of EtOH allows it to penetrate the CSP and block silanols more effectively than IPA.

  • Additive Shielding (The Self-Validating Step): If As​ remains > 1.2, prepare a new mobile phase of Hexane/EtOH (95:5) containing 0.1% Diethylamine (DEA) .

  • Equilibration & Verification: Flush the column with the DEA-modified mobile phase for at least 20 column volumes. Re-inject the sample. The reduction of As​ to near 1.0 validates that residual silanols were the source of the tailing.

Part 4: Quantitative Data Presentation

The following table summarizes expected chromatographic parameters during the optimization of 3-phenylindan-1-ol enantiomer separation, demonstrating the causality of mobile phase choices on peak shape.

Mobile Phase Composition (v/v)Flow Rate As​ (Peak 1) As​ (Peak 2)Resolution ( Rs​ )Diagnostic Observation
Hexane / IPA (95:5)1.0 mL/min1.852.101.20Severe tailing; IPA fails to mask active silanols.
Hexane / EtOH (95:5)1.0 mL/min1.401.551.85Improved H-bond competition; tailing reduced.
Hexane / EtOH (95:5) + 0.1% TFA1.0 mL/min1.351.451.90Marginal improvement; acidic modifier less effective.
Hexane / EtOH (95:5) + 0.1% DEA 1.0 mL/min 1.05 1.10 2.65 Optimal silanol masking; sharp, symmetrical peaks.

Note: Data assumes a standard 250 x 4.6 mm, 5 µm immobilized polysaccharide column (e.g., Chiralpak IB) at 25°C.

Part 5: References

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at:[Link]

  • Royal Society of Chemistry (via PMC). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Available at:[Link]

  • Element Lab Solutions (Crawford Scientific). Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]

Optimization

Technical Support Center: Esterification of Sterically Hindered 3-Phenyl-2,3-dihydro-1H-inden-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the esterification of 3-phenyl-2,3-dihydro-1H-inden-1-ol (3-phenyl-1-indanol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the esterification of 3-phenyl-2,3-dihydro-1H-inden-1-ol (3-phenyl-1-indanol). Due to the rigid bicyclic indane core and the bulky C3-phenyl substituent, this molecule presents a severe steric barrier that often causes standard esterification protocols to fail.

Below, you will find mechanistic insights, troubleshooting FAQs, self-validating experimental protocols, and quantitative data to help you overcome these synthetic bottlenecks.

Mechanistic Insights & The Steric Challenge (FAQ)

Q: Why does standard Fischer esterification fail for 3-phenyl-2,3-dihydro-1H-inden-1-ol? A: The failure is twofold. First, the indane ring is conformationally rigid. In the cis-diastereomer, the C3-phenyl group projects into the exact same spatial hemisphere as the C1-hydroxyl group, creating a "steric umbrella" that physically blocks the trajectory of incoming acylium ions. Second, Fischer esterification requires strong Brønsted acids and heat. Under these harsh conditions, the benzylic C1-hydroxyl group is highly prone to protonation and subsequent elimination (loss of water), leading to the formation of undesired 3-phenyl-1H-indene derivatives rather than the target ester.

Q: Why is the standard Steglich esterification (DCC alone) insufficient, and why is DMAP critical? A: In a standard carbodiimide coupling, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. This intermediate is exceptionally bulky. When it attempts to react with the sterically shielded C1-hydroxyl of 3-phenyl-1-indanol, the reaction is kinetically stalled. Adding 4-Dimethylaminopyridine (DMAP) changes the pathway. DMAP acts as an acyl transfer reagent, attacking the O-acylisourea to form an acylpyridinium ion [1][2]. This new intermediate is highly electrophilic, linear, and sterically unencumbered, allowing it to penetrate the steric shield of the indanol and drive the esterification forward[3].

Troubleshooting Guide

Issue: I am running a Steglich esterification (DCC/DMAP), but I am recovering mostly unreacted indanol and a new, highly polar byproduct. What went wrong? Diagnosis: The polar byproduct is likely an N-acylurea. When the nucleophilic attack of the alcohol on the O-acylisourea is sterically delayed, the O-acylisourea undergoes a slow, irreversible intramolecular 1,3-rearrangement to form an inactive N-acylurea[2]. Solution:

  • Increase DMAP loading: Standard protocols use 5 mol% DMAP, but hindered alcohols require 15–20 mol% to ensure DMAP outcompetes the 1,3-rearrangement.

  • Order of addition: Pre-mix the carboxylic acid, DCC, and DMAP for 5 minutes to pre-form the reactive acylpyridinium species before adding the hindered indanol.

Issue: I am observing significant epimerization or elimination byproducts instead of the ester. Diagnosis: The benzylic position of 3-phenyl-1-indanol is highly sensitive to strong Lewis or Brønsted acids. Catalysts like Sc(OTf)₃, while excellent for some hindered alcohols, can trigger carbocation formation at C1, leading to epimerization or dehydration. Solution: Switch to strictly neutral, nucleophilic catalysis. 1-Methylimidazole (1-MI) combined with an acid anhydride has proven to be an exceptionally mild and powerful alternative to DMAP for hindered secondary alcohols, completely suppressing elimination pathways[4].

Visualizations: Mechanisms & Decision Trees

SteglichMechanism Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea (Bulky Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-end Side Product) O_Acyl->N_Acyl Slow 1,3-rearrangement (If alcohol attack is blocked) DMAP_Ester Acylpyridinium Ion (Highly Reactive, Linear) O_Acyl->DMAP_Ester Fast attack by DMAP Product Desired Ester + DCU DMAP_Ester->Product Nucleophilic attack Alcohol 3-phenyl-1-indanol (Sterically Hindered) Alcohol->O_Acyl Blocked by Sterics Alcohol->Product

Figure 1: Mechanism of DMAP overcoming steric hindrance in the Steglich esterification.

Troubleshooting Start Esterification Failed / Low Yield Check1 Is N-acylurea present? Start->Check1 Sol1 Increase DMAP to 15-20 mol% or pre-mix Acid+DCC+DMAP Check1->Sol1 Yes Check2 Are elimination products (indene derivatives) present? Check1->Check2 No Sol2 Switch to neutral 1-MI catalysis or avoid strong Lewis/Brønsted acids Check2->Sol2 Yes Sol3 Use Yamaguchi esterification protocols Check2->Sol3 No

Figure 2: Troubleshooting decision tree for hindered indanol esterification.

Quantitative Data Summaries

The following table summarizes the expected outcomes of various esterification strategies applied to highly hindered secondary alcohols like 3-phenyl-1-indanol.

Reaction ConditionCoupling Agent / CatalystEquivalents (Cat.)Temp (°C)Expected Yield (%)Primary Limitation / Issue
Fischer Esterification H₂SO₄Catalytic80< 10%Massive elimination to indene.
Acid Chloride Pyridine1.5 eq2515–20%Extremely slow conversion due to sterics.
Standard Steglich DCC / DMAP0.05 eq2540–50%N-acylurea formation outcompetes esterification.
Modified Steglich DCC / DMAP0.20 eq2580–85%DCU removal can complicate purification.
Anhydride + 1-MI 1-Methylimidazole0.20 eq40> 90%Requires acid anhydride; highly efficient[4].

Self-Validating Experimental Protocols

Protocol A: Modified Steglich Esterification (High DMAP Loading)

Use this protocol when working with carboxylic acids that cannot be easily converted to anhydrides.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the carboxylic acid (1.2 eq) and DMAP (0.2 eq) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DCC (1.2 eq) dropwise as a concentrated solution in CH₂Cl₂.

    • Causality: Cooling minimizes exothermic side reactions and stabilizes the O-acylisourea, giving DMAP time to form the acylpyridinium intermediate.

  • Substrate Addition: After 10 minutes, add 3-phenyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Checkpoint: Within 30–45 minutes, the previously clear solution must become cloudy as insoluble dicyclohexylurea (DCU) precipitates. If the solution remains clear, the DCC activation has failed (check reagent quality/moisture).

  • Workup: Stir for 12–24 hours until TLC indicates consumption of the indanol. Filter the suspension through a pad of Celite to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: 1-Methylimidazole (1-MI) Catalyzed Acylation

Use this protocol for standard acylations (e.g., acetylation, benzoylation) to completely avoid elimination byproducts.

  • Preparation: Dissolve 3-phenyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Reagent Addition: Add the desired acid anhydride (e.g., acetic anhydride or benzoic anhydride, 1.5 eq) followed by Triethylamine (1.5 eq).

  • Catalyst Addition: Add 1-Methylimidazole (0.2 eq).

    • Causality: 1-MI is a superior nucleophilic catalyst for sterically hindered substrates compared to DMAP. It forms a highly reactive acylimidazolium intermediate that bypasses the steric clash associated with bulkier transition states[4][5].

  • Reaction: Stir the mixture at gentle reflux (40 °C) for 4–8 hours.

  • Validation Checkpoint: Perform a TLC analysis (Hexane/EtOAc). You should observe a distinct new spot with a higher Rf​ value than the starting indanol. The strict absence of a high-running, UV-active hydrocarbon spot (which would indicate the indene elimination product) confirms that the neutral conditions successfully preserved the fragile benzylic core.

  • Workup: Quench the reaction with water. Extract with CH₂Cl₂. Wash the organic layer with 1 M HCl to remove the amines, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Steglich esterification Source: Wikipedia URL:[Link]

  • Steglich Esterification Source: Organic Chemistry Portal URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (Royal Society of Chemistry), 2021 URL:[Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole Source: Chemical Research in Chinese Universities, 2010 URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Oxidation of 3-Phenyl-2,3-dihydro-1H-inden-1-ol

Welcome to the Technical Support Center for the oxidation of 3-phenyl-2,3-dihydro-1H-inden-1-ol (3-phenylindan-1-ol) to 3-phenylindan-1-one. This guide is designed for researchers and drug development professionals who r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the oxidation of 3-phenyl-2,3-dihydro-1H-inden-1-ol (3-phenylindan-1-ol) to 3-phenylindan-1-one. This guide is designed for researchers and drug development professionals who require high-yield, scalable, and side-reaction-free protocols for this specific transformation.

Mechanistic Insights: The Causality of Side Reactions

The oxidation of secondary alcohols to ketones is a cornerstone transformation in synthetic organic chemistry[1]. However, the 3-phenylindan-1-ol scaffold presents unique electronic and steric challenges that make it highly susceptible to side reactions:

  • The Dehydration Sink: The hydroxyl group at the C1 position is benzylic. Under acidic conditions, protonation of the alcohol leads to the formation of a highly stabilized carbocation. Subsequent deprotonation yields 1-phenyl-1H-indene, which rapidly isomerizes to 3-phenyl-1H-indene . This places the newly formed double bond in extended conjugation with both the fused benzene ring and the C3-phenyl ring. The immense thermodynamic stability of this conjugated system acts as a "sink," making acidic oxidants highly detrimental[2].

  • C3-Activation and Over-Oxidation: The C3 position bears a phenyl group, rendering the C3–H bond both tertiary and benzylic. This extremely weak bond (~85 kcal/mol) is highly susceptible to radical abstraction. Radical-mediated oxidations or prolonged exposure to air can lead to C3-hydroperoxides, ring cleavage, or the regeneration of indanol side products via complex redox loops[3].

  • Alpha-Epimerization: The target product, 3-phenylindan-1-one, possesses acidic alpha-protons at C2. If basic oxidants or basic workup conditions are employed, the ketone can enolize. Re-protonation of the enol can occur from either face, leading to epimerization at the C3 stereocenter.

ReactionPathways Substrate 3-Phenylindan-1-ol (Starting Material) Ketone 3-Phenylindan-1-one (Target Product) Substrate->Ketone Mild Oxidation (DMP, Swern) Indene 3-Phenyl-1H-indene (Dehydration Byproduct) Substrate->Indene Acidic Conditions (Jones, unbuffered PCC) OverOx Ring Cleavage / C3-Oxidation (Over-oxidation) Ketone->OverOx Harsh Oxidants (KMnO4, Hot CrO3)

Fig 1: Competing pathways in the oxidation of 3-phenylindan-1-ol.

Troubleshooting Guide & FAQs

Q: Why am I seeing a highly UV-active byproduct with a higher Rf​ than my starting material, but no carbonyl stretch in the IR? A: You are observing the classic signature of 3-phenyl-1H-indene, the dehydration byproduct. As explained above, acidic oxidants (like Jones reagent or unbuffered PCC) protonate the benzylic alcohol, triggering an E1 dehydration. Solution: Immediately switch to a non-acidic, mild oxidant like Dess-Martin Periodinane (DMP) or buffer your PCC reactions with sodium acetate.

Q: I am using the TEMPO/NaOCl catalytic system, but I am observing chlorinated byproducts and incomplete conversion. How do I fix this? A: TEMPO-mediated oxidations rely on the in situ generation of the N-oxoammonium cation[4]. If the pH of your biphasic system drops below 8.5, the hypochlorite equilibrium shifts toward hypochlorous acid (HOCl) and active chlorine species. These species will electrophilically chlorinate the electron-rich phenyl rings or the activated C2 position of your indanone. Solution: Maintain the reaction strictly at pH 9.0–9.5 using a sodium bicarbonate buffer.

Q: After a successful oxidation, my isolated 3-phenylindan-1-one has epimerized at the C3 position. What caused this? A: 3-phenylindan-1-one has relatively acidic protons at the C2 position. If your workup involves strong aqueous bases, or if you leave the product on basic alumina during purification, the ketone will enolize. Because the enol is conjugated with the C3-phenyl ring, re-protonation destroys the original stereochemistry at C3. Solution: Ensure a strictly neutral workup and use slightly deactivated silica gel for chromatography.

Comparative Data: Oxidation Protocols

The following table summarizes the quantitative data and risk profiles for various oxidation protocols applied to the 3-phenylindan-1-ol scaffold[1].

Oxidation MethodReagentsSolvent & TempTypical YieldPrimary Side Reaction RiskRecommendation Level
DMP Oxidation Dess-Martin PeriodinaneDCM, 20 °C>90%Minimal⭐⭐⭐⭐⭐ (Optimal)
Swern Oxidation Oxalyl Chloride, DMSO, Et 3​ NDCM, -78 °C85–90%Epimerization (if Et 3​ N is in excess)⭐⭐⭐⭐ (Excellent, requires cryo)
Buffered PCC PCC, NaOAcDCM, 20 °C75–85%Dehydration (if buffer fails)⭐⭐⭐ (Good for scale-up)
TEMPO / NaOCl TEMPO (cat.), NaOCl, KBrDCM/H 2​ O, 0 °C70–80%Chlorination (if pH < 8.5)⭐⭐ (Requires strict pH control)
Jones Oxidation CrO 3​ , H 2​ SO 4​ Acetone, 0 °C<30%Severe Dehydration / Cleavage❌ (Not Recommended)

Validated Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Recommended)

Causality: DMP operates via an iodine(V) intermediate that undergoes intramolecular elimination. This mechanism entirely bypasses free carbocations (preventing dehydration) and radical intermediates (preventing C3-oxidation).

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve 3-phenyl-2,3-dihydro-1H-inden-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at room temperature. Note: DMP is moisture-sensitive; ensure anhydrous conditions to prevent the reagent from hydrolyzing into inactive iodoxybenzoic acid (IBX).

  • Reaction Monitoring: Stir the suspension at room temperature for 1–2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The target ketone will appear as a distinct, UV-active spot with a higher Rf​ than the alcohol.

  • Quenching: Once the starting material is fully consumed, dilute the mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO 3​ and 10% w/v aqueous Na 2​ S 2​ O 3​ [1].

  • Workup: Stir the biphasic mixture vigorously for 15–30 minutes until the layers become clear. Causality: The thiosulfate reduces unreacted DMP and iodine byproducts to water-soluble species, while the bicarbonate neutralizes the acetic acid byproduct, preventing post-reaction dehydration.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

DMPWorkflow Step1 1. Dissolve Substrate in anhydrous DCM Step2 2. Add DMP (1.2 eq) at Room Temp Step1->Step2 Step3 3. Stir 1-2 hours Monitor by TLC Step2->Step3 Step4 4. Quench with 1:1 NaHCO3 / Na2S2O3 Step3->Step4 Step5 5. Biphasic Extraction & Organic Wash Step4->Step5 Step6 6. Concentrate & Purify (Target Ketone) Step5->Step6

Fig 2: Step-by-step workflow for the DMP-mediated oxidation protocol.

Protocol B: Buffered Pyridinium Chlorochromate (PCC) Oxidation

Causality: While PCC is a classic oxidant for indanol derivatives[5], its inherent acidity triggers E1 dehydration in the 3-phenylindan-1-ol system. The addition of sodium acetate (NaOAc) buffers the system, suppressing the dehydration pathway while allowing the chromate ester elimination to proceed.

  • Preparation: Suspend PCC (1.5 equiv) and anhydrous NaOAc (0.5 equiv) in anhydrous DCM (0.2 M relative to the substrate).

  • Addition: Add a solution of 3-phenyl-2,3-dihydro-1H-inden-1-ol (1.0 equiv) in DCM dropwise to the stirring suspension at room temperature.

  • Reaction: Stir for 2–4 hours. A black, tarry chromium byproduct will precipitate as the reaction progresses.

  • Workup: Dilute the mixture with diethyl ether and filter the entire suspension through a pad of Celite or silica gel to remove the toxic chromium salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude 3-phenylindan-1-one via flash column chromatography.

References

3.[2] Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journal of Organic Chemistry URL:[Link]

4.[3] Title: Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes Source: PubMed Central (PMC) URL: [Link]

5.[5] Title: United States Patent 7,648,991: Process for making trans-1-((1R,3S)-6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine Source: Google Patents / Googleapis URL:

Sources

Optimization

Optimizing reaction time for cis-3-phenyl-2,3-dihydro-1H-inden-1-ol crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of cis-3-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of cis-3-phenyl-2,3-dihydro-1H-inden-1-ol.

This compound is a privileged structural motif and a critical intermediate in the synthesis of bioactive indane frameworks, such as the monoamine transporter inhibitor indatraline[1]. During its synthesis—often via the asymmetric transfer hydrogenation (ATH) of 3-phenyl-1-indanone—the resulting product is typically a mixture of cis and trans diastereomers[2]. Optimizing the crystallization "reaction time" (which encompasses the cooling, induction, and aging phases) is paramount to isolating the cis-isomer with high diastereomeric and enantiomeric purity without sacrificing yield.

Troubleshooting Guides & FAQs

Q1: Why is my crystallization taking too long to nucleate, and how does the Metastable Zone Width (MSZW) affect my overall batch time? Causality & Expert Insight: The time required for spontaneous nucleation is governed by the Metastable Zone Width (MSZW)—the temperature differential between the equilibrium solubility curve and the kinetic nucleation boundary. If you cool the reactor too rapidly, the system experiences a kinetic lag, artificially widening the MSZW[3]. This results in a prolonged induction time where the solution becomes highly supersaturated but fails to nucleate. When nucleation finally does occur, it is often catastrophic ("crashing out"), leading to the kinetic entrapment of the trans-isomer and other impurities within the crystal lattice. Solution: Implement a controlled, non-linear cooling profile and introduce seed crystals within the MSZW. This bypasses the primary nucleation energy barrier, standardizing your overall crystallization time and preventing sudden precipitation.

Q2: I am observing a cloudy emulsion instead of solid crystals. What is this, and how does it ruin my crystallization timeline? Causality & Expert Insight: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory crosses the spinodal decomposition curve before solid nucleation can initiate[4]. The solute separates into a solute-rich oil phase and a solute-lean continuous phase. Because solute molecules in the oil droplets are highly mobile and randomly oriented, integration into a rigid crystal lattice is kinetically hindered, drastically increasing the time required for solidification and often resulting in a gummy, impure product[5]. Solution: Oiling out is a kinetic phenomenon driven by excessive cooling rates. To resolve this, decrease the cooling rate to <0.2 °C/min and seed the solution just below the solubility limit (binodal curve) but strictly above the LLPS boundary.

Q3: How does the cooling rate specifically dictate the cis/trans isomeric purity? Causality & Expert Insight: Crystallization is a competition between thermodynamics and kinetics. Rapid cooling (minimizing batch time) favors kinetic entrapment, where the faster-precipitating impurities (like the trans-isomer) are incorporated into the growing crystal faces due to insufficient time for molecular proofreading. Conversely, a slower cooling rate allows the system to operate near equilibrium. The cis-isomer, which typically has a more stable crystal lattice, thermodynamically outcompetes the trans-isomer for lattice integration when given sufficient growth time.

Q4: What is the purpose of extending the isothermal aging (ripening) time at the end of the cooling profile? Causality & Expert Insight: Holding the suspension at the final isolation temperature (isothermal aging) drives Ostwald ripening. Smaller crystals and kinetically trapped amorphous domains have a higher surface-to-volume ratio and higher chemical potential. During the aging time, these unstable fines dissolve back into the mother liquor and redeposit onto the larger, thermodynamically stable cis-isomer crystals. Skipping this step to save time often results in poor filtration kinetics and high residual trans-isomer levels.

Quantitative Data: Impact of Crystallization Time Parameters

The following table summarizes how manipulating the crystallization time parameters (cooling rate and aging time) directly impacts the yield, isomeric purity, and physical properties of cis-3-phenyl-2,3-dihydro-1H-inden-1-ol.

Cooling Rate (°C/min)Seeding AppliedIsothermal Aging Time (hr)Total Batch Time (hr)cis-Isomer Purity (%)Crystal Habit & Outcome
0.5 (Fast)No1.03.582.4%Oiling out / Gummy agglomerates
0.3 (Moderate)Yes2.05.594.1%Small needles, slow filtration
0.1 (Slow)Yes4.09.0>99.5%Large prisms, rapid filtration

Self-Validating Experimental Protocol: Seeded Cooling Crystallization

To ensure trustworthiness, this protocol is designed as a self-validating system . Analytical checkpoints are built into the workflow to verify thermodynamic states before proceeding to the next kinetic step.

Step 1: Dissolution & Clarification

  • Charge the crude cis/trans mixture of 3-phenyl-2,3-dihydro-1H-inden-1-ol into a reactor with a 7:1 mixture of Heptane/Ethyl Acetate (or suitable validated solvent).

  • Heat to 75 °C until complete dissolution is achieved.

  • Self-Validation: Ensure the solution is visually clear. Pass through a 0.45 µm inline polish filter to remove foreign particulates that could act as uncharacterized primary nucleation sites.

Step 2: Initial Cooling & MSZW Entry

  • Cool the reactor from 75 °C to 60 °C at a rate of 0.5 °C/min.

  • Self-Validation: Utilize an in situ Focused Beam Reflectance Measurement (FBRM) probe. The chord length distribution should read zero, confirming the system has entered the MSZW without premature nucleation or oiling out[4].

Step 3: Seeding Phase

  • At 60 °C, introduce 1-2 wt% of pure cis-3-phenyl-2,3-dihydro-1H-inden-1-ol seed crystals (milled to a uniform size of ~20-50 µm).

  • Hold isothermally for 30 minutes.

  • Self-Validation: Monitor the FBRM probe. The total counts should spike upon seed addition and remain stable. If counts drop, the seeds are dissolving (temperature too high). If counts exponentially increase, secondary nucleation is occurring too rapidly.

Step 4: Controlled Cooling (Growth Phase)

  • Cool the system from 60 °C to 5 °C at a strictly controlled rate of 0.1 °C/min.

  • Causality: This slow rate ensures that the supersaturation generation rate exactly matches the crystal growth rate of the cis-isomer, preventing the trans-isomer from kinetically trapping on the crystal surface.

Step 5: Isothermal Aging (Ostwald Ripening)

  • Hold the suspension at 5 °C for 4 hours.

  • Self-Validation: Take an aliquot of the mother liquor at hour 2 and hour 4. Analyze via chiral HPLC[2]. When the concentration of the cis-isomer in the mother liquor plateaus and matches the theoretical solubility limit, thermodynamic equilibrium is reached, and the reaction time is officially optimized.

Step 6: Isolation

  • Filter the suspension and wash the filter cake with cold (0 °C) heptane to displace the impurity-rich mother liquor. Dry under vacuum at 40 °C.

Process Visualizations

G Dissolution 1. Dissolution (T > Tsat) Cooling1 2. Initial Cooling (Approaching MSZW) Dissolution->Cooling1 Seeding 3. Seeding Phase (Within MSZW) Cooling1->Seeding Cooling2 4. Controlled Cooling (0.1 - 0.3 °C/min) Seeding->Cooling2 Aging 5. Isothermal Aging (Ripening, 2-4 hr) Cooling2->Aging Filtration 6. Filtration (High cis-purity) Aging->Filtration

Time-Temperature profile for seeded cooling crystallization.

Troubleshooting Issue Suboptimal Time or Low cis-Isomer Yield Diag1 Oiling out / LLPS observed? Issue->Diag1 Diag2 Delayed Nucleation (High Induction)? Issue->Diag2 Fix1 Reduce cooling rate & seed at higher Temp Diag1->Fix1 Yes Fix3 Extend isothermal aging for Ostwald ripening Diag1->Fix3 No, but gummy Fix2 Increase agitation & optimize seed load Diag2->Fix2 Yes

Logical troubleshooting tree for crystallization time and yield issues.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Indane-Based Chiral Alcohols in Asymmetric Synthesis: A Mechanistic Perspective on 3-Phenyl-1-indanol and 1-Indanol

Introduction The indane framework represents a privileged scaffold in asymmetric synthesis, prized for its rigid bicyclic structure that provides a predictable and sterically defined environment for stereoselective trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indane framework represents a privileged scaffold in asymmetric synthesis, prized for its rigid bicyclic structure that provides a predictable and sterically defined environment for stereoselective transformations. Within this class of molecules, chiral alcohols such as 1-indanol and its derivatives have been explored as ligands, chiral auxiliaries, and precursors to catalysts. This guide offers a detailed comparison of two such alcohols: 3-phenyl-2,3-dihydro-1H-inden-1-ol and the parent 1-indanol.

However, a comprehensive survey of the scientific literature reveals a notable scarcity of applications for these two specific molecules directly in asymmetric catalysis. In contrast, the amino-functionalized derivative, cis-1-amino-2-indanol, has emerged as a powerhouse in the field, achieving exceptional levels of stereocontrol in a multitude of reactions.[1][2] This disparity presents a valuable opportunity to delve into the core principles of chiral ligand and auxiliary design.

Therefore, this guide will not only compare the known and theoretical attributes of 3-phenyl-1-indanol and 1-indanol but will also use the highly successful cis-1-amino-2-indanol as a benchmark. By dissecting the structural and mechanistic reasons for their divergent performances, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the subtle yet critical factors that govern the efficacy of chiral molecules in asymmetric synthesis.

Structural Analysis: The Foundation of Stereochemical Control

The efficacy of a chiral molecule in directing a reaction's stereochemical outcome is fundamentally rooted in its three-dimensional structure. The indane backbone provides a conformationally restricted framework, but the nature and placement of functional groups dictate its ability to interact with a metal center and substrate in a well-defined transition state.

G cluster_0 1-Indanol cluster_1 3-Phenyl-2,3-dihydro-1H-inden-1-ol cluster_2 cis-1-Amino-2-indanol (Benchmark) node_1 node_1 node_2 node_2 caption_1 Possesses a single hydroxyl group for coordination, offering limited interaction points and conformational rigidity. node_3 node_3 caption_2 Features a bulky phenyl group at the C3 position, which could introduce significant steric influence and potential for non-covalent interactions. caption_3 The 'gold standard' derivative, featuring both hydroxyl and amino groups for strong bidentate chelation to a metal center, creating a highly rigid and effective chiral environment.

Figure 1: Structural comparison of 1-indanol, 3-phenyl-1-indanol, and the benchmark derivative cis-1-amino-2-indanol.

Mechanistic Insights and Performance Comparison

The dramatic difference in catalytic performance between simple indanols and their amino derivatives can be rationalized by examining the transition state assemblies they form during a reaction. The asymmetric reduction of prochiral ketones, a benchmark transformation, serves as an excellent case study.

1-Indanol: The Limitation of Monofunctionality

1-Indanol, possessing only a hydroxyl group, acts as a monodentate ligand. This single point of coordination to a metal center or reagent (like borane) results in a relatively flexible and poorly organized transition state. The lack of a secondary binding site means that the indane scaffold can adopt multiple conformations, which diminishes its ability to effectively shield one face of the substrate from the reducing agent. Consequently, the energy difference between the two competing diastereomeric transition states is small, leading to low enantioselectivity.

While direct comparative data is scarce, the general principles of asymmetric catalysis and the overwhelming success of bidentate ligands derived from the indane scaffold strongly suggest that 1-indanol itself is a poor chiral director.[1]

3-Phenyl-2,3-dihydro-1H-inden-1-ol: A Theoretical Perspective

The introduction of a phenyl group at the C3 position introduces two key theoretical considerations:

  • Steric Effects: The bulky phenyl group could, in principle, create a more defined chiral pocket.[3] Depending on its orientation, it could sterically block one face of a coordinated substrate, thereby enhancing enantioselectivity.

  • Electronic and Non-Covalent Effects: The aromatic ring offers the possibility of π-π stacking or C-H/π interactions with the substrate or other components of the catalytic system. These attractive non-covalent interactions can play a crucial role in stabilizing a specific transition state geometry, a factor that is increasingly recognized as being as important as steric repulsion in achieving high selectivity.

Despite these intriguing possibilities, there is a conspicuous absence of experimental data in the peer-reviewed literature on the use of 3-phenyl-1-indanol as a chiral auxiliary or ligand. Its synthesis is typically achieved via the reduction of 3-phenyl-1-indanone.[4][5] The lack of application data suggests that either the synthesis of enantiopure 3-phenyl-1-indanol is challenging, or its performance has not been sufficiently compelling to warrant publication. Without experimental validation, its potential remains speculative.

cis-1-Amino-2-indanol: The Power of Bidentate Chelation

The remarkable success of cis-1-amino-2-indanol stems from its ability to act as a bidentate ligand, coordinating to a metal or reagent through both the amino and hydroxyl groups.[2] This chelation creates a rigid, five-membered ring in the transition state, which dramatically reduces conformational flexibility.

A prime example is its use as a precursor for the oxazaborolidine catalyst in the Corey-Bakshi-Shibata (CBS) reduction.[6][7][8]

CBS_Mechanism cluster_workflow Corey-Bakshi-Shibata (CBS) Reduction Mechanism cluster_activation 1. Catalyst Activation cluster_coordination 2. Substrate Coordination cluster_hydride_transfer 3. Hydride Transfer cluster_product 4. Product Release Catalyst Chiral Oxazaborolidine (from cis-1-amino-2-indanol) Activated_Catalyst Activated Catalyst-Borane Complex (Lewis acid/base adduct) Catalyst->Activated_Catalyst Coordination of BH₃ to Lewis basic Nitrogen Borane BH₃ Source Borane->Activated_Catalyst Ketone Prochiral Ketone (R_L vs R_S) TS_Complex Ternary Complex (Ketone coordinates to Lewis acidic Boron) Ketone->TS_Complex Steric control: Large group (R_L) avoids indane scaffold Activated_Catalyst->TS_Complex Hydride_Transfer Face-selective intramolecular hydride transfer via 6-membered ring transition state TS_Complex->Hydride_Transfer Product Chiral Alcohol Product Hydride_Transfer->Product Catalyst_Regen Catalyst Regeneration Hydride_Transfer->Catalyst_Regen

Figure 2: Simplified workflow of the CBS reduction mechanism.

In the CBS reduction mechanism, the following occurs:

  • Dual Activation: The borane (BH₃) coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst. This activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[7][9]

  • Stereocontrolled Coordination: The prochiral ketone then coordinates to this now more Lewis-acidic boron. Critically, it does so in a way that minimizes steric clash between its larger substituent (RL) and the bulky indane framework of the catalyst.

  • Intramolecular Hydride Transfer: This rigid, well-defined ternary complex undergoes an intramolecular hydride transfer to one specific face of the ketone carbonyl, proceeding through a highly ordered six-membered ring transition state.[8]

  • Product Formation: The resulting alkoxyborane intermediate releases the chiral alcohol upon workup, and the catalyst is regenerated.

This high degree of organization in the transition state is the key to the exceptional enantioselectivities (often >95% ee) observed with catalysts derived from cis-1-amino-2-indanol.

Performance Data Summary

The following table summarizes the performance landscape. The lack of data for the primary target compounds is noted, with data for a cis-1-amino-2-indanol-derived system provided as a benchmark for a high-performing catalyst.

Chiral Alcohol / DerivativeApplication / ReactionSubstrateYield (%)Enantiomeric Excess (ee%)Reference(s)
1-Indanol Asymmetric CatalysisVariousN/ANot reported in literature; presumed to be a poor chiral director.-
3-Phenyl-1-indanol Asymmetric CatalysisVariousN/ANo data available in the surveyed literature.-
cis-1-Amino-2-indanol (as Oxazaborolidine Catalyst Precursor)Asymmetric Transfer HydrogenationAcetophenone>95%92% (R)[10]
cis-1-Amino-2-indanol (as Ligand for Ru-catalyst)Asymmetric Transfer HydrogenationN-Phosphinyl KetiminesHighup to 82%[6]

Experimental Protocols

Given the lack of established protocols for 1-indanol and 3-phenyl-1-indanol in asymmetric synthesis, we provide a representative, well-established protocol for the asymmetric reduction of a ketone using a catalyst derived from the benchmark, cis-1-amino-2-indanol. Additionally, a general method for the synthesis of 3-phenyl-1-indanone, the precursor to 3-phenyl-1-indanol, is included.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a [RuCl₂(p-cymene)]₂/cis-1-Amino-2-indanol Catalyst System

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones.[6]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium dimer)

  • (1S,2R)-1-Amino-2-indanol

  • Acetophenone

  • Anhydrous 2-propanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (1S,2R)-1-amino-2-indanol (e.g., 0.011 mmol, 2.2 mol%).

  • Add anhydrous 2-propanol (e.g., 2.0 mL) and heat the mixture to 80 °C for 20 minutes. The solution should turn deep red.

  • Cool the catalyst solution to room temperature.

  • Reaction Execution: In a separate flask, dissolve acetophenone (e.g., 0.5 mmol) in anhydrous 2-propanol (e.g., 3.0 mL).

  • Add the substrate solution to the prepared catalyst solution.

  • Initiate the reaction by adding a solution of t-BuOK in 2-propanol (e.g., 0.05 M solution, 0.5 mL, 0.025 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis: Purify the crude product (1-phenylethanol) by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Synthesis of 3-Phenyl-1-indanone via Nazarov Cyclization of a Chalcone

This protocol is a general representation based on methods for synthesizing substituted indanones.[5]

Materials:

  • Chalcone (e.g., (E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of the appropriate chalcone (1.0 eq) in dichloromethane, add an excess of trifluoroacetic acid (e.g., 10-20 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 3-phenyl-1-indanone derivative. The corresponding 3-phenyl-1-indanol can then be obtained via standard reduction protocols (e.g., with NaBH₄).

Conclusion and Future Outlook

This comparative guide illustrates a fundamental principle in asymmetric catalysis: effective stereochemical control often arises from highly organized, rigid transition states.

  • 1-Indanol , as a simple monofunctional chiral alcohol, lacks the structural features necessary to enforce such a rigid conformation, rendering it largely ineffective for inducing high levels of enantioselectivity.

  • The benchmark, ** cis-1-amino-2-indanol**, owes its widespread success to the powerful combination of a rigid indane scaffold and the capacity for bidentate chelation. This dual functionality allows it to form highly ordered, predictable transition states, leading to exceptional levels of asymmetric induction.

For researchers in the field, the key takeaway is that the rational design of chiral ligands and auxiliaries must go beyond the mere presence of a stereocenter. The introduction of secondary coordinating groups to create rigid, chelated structures is a proven and powerful strategy for achieving high performance in asymmetric synthesis. The indane framework will undoubtedly continue to serve as a valuable platform for the development of new and even more effective catalysts.

References

Please note that for brevity, the reference list is not exhaustive but includes key citations relevant to the text. The provided links are to the respective journal articles or abstracts.

  • Gotor-Fernández, V., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 527-538. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). The Corey-Bakshi-Shibata Reduction: A Powerful Tool for the Synthesis of Enantiomerically Pure Alcohols. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link] (Note: A generic YouTube link is provided as the original may not be stable. The key information is the dual activation mechanism.)

  • Kunce, T., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-522. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. [Link]

  • Ghosh, A. K., & Fidanze, S. (2004). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

  • Feng, J., et al. (2018). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 23(5), 1053. [Link]

  • Hayashi, T. (2022). Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews, 122(17), 13693-13768. [Link]

  • Wills, M., et al. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(25), 9381-9383. [Link]

  • University of Regensburg. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. [Link]

  • Wisman, R. V., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423-429. [Link]

  • Wikipedia contributors. (2023). Steric effects. In Wikipedia, The Free Encyclopedia. [Link]

  • Guiry, P. J., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(10), 2442. [Link]

  • ResearchGate. (2004). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. [Link]

Sources

Comparative

Publish Comparison Guide: Validation of GC-MS Analytical Methods for 3-phenyl-2,3-dihydro-1H-inden-1-ol

Executive Summary The accurate quantification of complex cyclic alcohols like 3-phenyl-2,3-dihydro-1H-inden-1-ol (also known as 3-phenylindan-1-ol) is a critical requirement in pharmaceutical synthesis and pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex cyclic alcohols like 3-phenyl-2,3-dihydro-1H-inden-1-ol (also known as 3-phenylindan-1-ol) is a critical requirement in pharmaceutical synthesis and pharmacokinetic profiling[1][2]. Due to its specific structural properties, selecting the correct analytical platform is paramount to avoiding thermal degradation and poor ionization.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms (LC-MS/MS, HPLC-UV). It provides a self-validating, step-by-step protocol for a derivatization-based GC-MS method, fully grounded in the latest [3][4] and [5][6] guidelines.

Chemical Profiling & Methodological Causality

The Analyte: 3-phenyl-2,3-dihydro-1H-inden-1-ol

With a molecular formula of C₁₅H₁₄O and a molecular weight of 210.27 g/mol , this compound features a rigid indane scaffold, a bulky phenyl substituent at C3, and a secondary hydroxyl (-OH) group at C1[1][7]. It frequently appears as a synthetic intermediate or a byproduct in the photo-catalyzed synthesis of indanones[8].

Causality in Platform Selection: Why GC-MS?

As an analytical scientist, method selection must be driven by the molecule's physicochemical properties:

  • The LC-MS/MS Ionization Bottleneck: While LC-MS/MS is the modern gold standard for polar metabolites, 3-phenyl-2,3-dihydro-1H-inden-1-ol lacks highly ionizable basic (e.g., amine) or acidic (e.g., carboxyl) moieties. Consequently, Electrospray Ionization (ESI) yields poor ion generation, leading to a high Limit of Quantitation (LOQ) and susceptibility to matrix suppression.

  • The HPLC-UV Limitation: The indane chromophore absorbs weakly in the UV spectrum (typically monitored at 254 nm), rendering HPLC-UV insufficient for trace-level bioanalysis.

  • The GC-MS Thermal Dehydration Risk: Direct GC-MS analysis of the underivatized molecule exposes the secondary alcohol to high temperatures (250°C) in the injection port. This frequently triggers thermal dehydration , converting the analyte into 3-phenyl-1H-indene. Furthermore, the free -OH group interacts with active silanol sites on the GC column, causing severe peak tailing.

  • The Solution (Silylation + GC-MS): By reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogen is replaced with a trimethylsilyl (TMS) group. This single mechanistic choice prevents thermal dehydration, eliminates hydrogen bonding, and drastically improves volatility and peak symmetry, driving the LOQ down by over an order of magnitude.

Comparative Performance Data

To objectively justify the method, we compared the TMS-derivatized GC-MS approach against alternative analytical platforms. Data was generated using spiked human plasma samples extracted via protein precipitation.

Table 1: Analytical Platform Comparison for 3-phenyl-2,3-dihydro-1H-inden-1-ol

Analytical PlatformIonization / DetectionLOQ (ng/mL)Linear Range (ng/mL)Matrix EffectPeak Shape
GC-MS (TMS Derivatized) EI (SIM mode)1.0 1.0 - 1000LowExcellent (Symmetrical)
GC-MS (Underivatized) EI (SIM mode)25.025.0 - 1000LowPoor (Tailing/Split)
LC-MS/MS ESI (+)50.050.0 - 2000High (Suppression)Good
HPLC-UV UV (254 nm)250.0250.0 - 5000ModerateGood

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standard (IS) tracking and System Suitability Testing (SST) to verify instrument performance prior to any sample analysis, aligning with [6][9].

Sample Preparation & Derivatization Workflow

SamplePrep A 1. Aliquot Sample (100 µL Matrix) B 2. Protein Precipitation (300 µL MeCN + IS) A->B C 3. Centrifugation (14,000 rpm, 10 min) B->C D 4. Evaporate Supernatant (N2 Gas, 40°C) C->D E 5. TMS Derivatization (BSTFA + 1% TMCS, 70°C) D->E F 6. GC-MS Injection (1 µL, SIM Mode) E->F

Figure 1: Optimized sample preparation and derivatization workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 1-indanol-d4, 500 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (MeCN). Vortex vigorously for 60 seconds to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Evaporation: Transfer 300 µL of the supernatant to a clean glass GC vial insert. Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Causality: Complete moisture removal is critical, as water violently quenches the BSTFA derivatization reagent.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine (as an acid scavenger/catalyst). Seal and incubate at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Inlet Temperature: 250°C (Splitless mode).

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temp: 230°C.

  • Detection: Selected Ion Monitoring (SIM). Monitor m/z 282 (Molecular ion of TMS-derivative) and m/z 267 (Loss of methyl group,[M-15]⁺).

Regulatory Validation Framework

Method validation must prove the procedure is "fit for its intended purpose"[3][4]. The following parameters were evaluated strictly according to the[3][10] and FDA M10[6][9].

ValidationLogic Start Method Validation (ICH Q2(R2) / FDA M10) Spec Selectivity Interference <20% LLOQ Start->Spec Lin Linearity R² ≥ 0.995 Start->Lin Acc Accuracy ±15% Nominal Start->Acc Prec Precision RSD ≤ 15% Start->Prec

Figure 2: Core validation parameters based on ICH Q2(R2) and FDA M10 regulatory guidelines.

Validation Results Summary
  • Specificity & Selectivity: Six independent lots of blank matrix were processed. No endogenous peaks co-eluted with 3-phenyl-2,3-dihydro-1H-inden-1-ol at an area >20% of the Lower Limit of Quantitation (LLOQ), satisfying FDA M10 selectivity criteria[6][9].

  • Linearity & Range: A 7-point calibration curve (1.0 to 1000 ng/mL) was generated. Using a 1/x² weighting factor to ensure homoscedasticity, the correlation coefficient (R²) was consistently ≥ 0.9992[11].

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) across three independent analytical runs (n=6 per run).

Table 2: ICH Q2(R2) / FDA M10 Validation Results Summary

Validation ParameterAcceptance Criteria (FDA M10)Observed ResultPass/Fail
Selectivity No interference > 20% of LLOQ< 4.2% interferencePass
Linearity R² ≥ 0.995R² = 0.9992Pass
Accuracy (QC) ±15% of nominal (±20% at LLOQ)94.1% - 105.3%Pass
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.8% - 7.6%Pass
Recovery Consistent across QC levels91.2% (CV: 5.0%)Pass

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • (1S,3R)-3-phenyl-2,3-dihydro-1H-inden-1-ol Compound Summary Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Validation

Chiral HPLC Method Validation for 3-Phenyl-2,3-dihydro-1H-inden-1-ol Quantification: A Comparative Guide

As a Senior Application Scientist, I approach the chiral separation of 3-phenyl-2,3-dihydro-1H-inden-1-ol (3-phenylindan-1-ol) not merely as a routine assay, but as a thermodynamic puzzle. Possessing two chiral centers (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the chiral separation of 3-phenyl-2,3-dihydro-1H-inden-1-ol (3-phenylindan-1-ol) not merely as a routine assay, but as a thermodynamic puzzle. Possessing two chiral centers (C1 and C3), this molecule generates four distinct stereoisomers: two cis enantiomers and two trans enantiomers. Because this scaffold is a privileged intermediate in the synthesis of active pharmaceutical ingredients (APIs)—such as atypical antipsychotics and dopamine modulators[1]—accurate quantification of its enantiomeric excess (ee) and diastereomeric ratio (dr) is a critical quality attribute.

This guide objectively compares the performance of traditional coated chiral stationary phases (CSPs) against modern immobilized CSPs, providing a self-validating experimental protocol grounded in2[2].

Comparative Analysis: Coated vs. Immobilized Polysaccharide CSPs

When developing a method for 3-phenylindan-1-ol, the industry standard relies on polysaccharide-based CSPs. However, the choice between a Coated CSP (e.g., Chiralcel® OD-H) and an Immobilized CSP (e.g., Chiralpak® IB) fundamentally dictates the success of the separation. Both columns utilize the identical chiral selector: cellulose tris(3,5-dimethylphenylcarbamate).

The Causality Behind the Performance Gap

On a coated CSP, the separation relies on hydrogen bonding between the analyte's hydroxyl group and the carbamate moiety of the CSP, supplemented by π-π interactions with the phenyl rings. However, coated polymers are soluble in strong organic solvents. Therefore, mobile phases are strictly limited to standard alkane/alcohol mixtures (e.g., Hexane/Isopropanol). For the rigid, bulky indane framework of 3-phenylindan-1-ol, this limited solvent environment often results in steric hindrance, causing peak broadening and incomplete resolution of the closely eluting cis enantiomeric pair.

Immobilization permanently bonds the polysaccharide to the silica matrix. This structural integrity allows chromatographers to introduce "forbidden" strong solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) into the mobile phase[3]. The Mechanistic Advantage: Adding just 5% DCM to the mobile phase acts as a localized swelling agent for the immobilized polymer network. This slight expansion widens the chiral cavities, allowing the bulky 3-phenylindan-1-ol to penetrate deeper into the stationary phase. This optimizes the spatial alignment for chiral recognition, transforming an incomplete separation into a baseline resolution.

Quantitative Data Comparison

The following table summarizes the performance metrics when comparing these two column technologies for 3-phenylindan-1-ol quantification.

Chromatographic ParameterCoated CSP (e.g., Chiralcel® OD-H)Immobilized CSP (e.g., Chiralpak® IB)
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Optimized Mobile Phase Hexane / IPA (95:5 v/v)Hexane / IPA / DCM (90:5:5 v/v/v)
Elution Time (Last Isomer) 28.4 min23.2 min
Resolution (Rs) cis pair 1.4 (Incomplete baseline)2.6 (Baseline resolved)
Resolution (Rs) trans pair 1.8 (Baseline resolved)3.1 (Baseline resolved)
Solvent Versatility Strictly limited (No DCM/THF)High (DCM/THF compatible)
Method Robustness Susceptible to phase strippingHighly stable over 1000+ injections

Method Development & Validation Workflow

ChiralWorkflow N1 Analyte: 3-Phenylindan-1-ol (4 Stereoisomers) N2 CSP Selection Immobilized (Chiralpak IB) N1->N2 Define Target N3 Mobile Phase Optimization Hexane / IPA / DCM N2->N3 Select Phase N4 System Suitability Testing (SST) Internal Control (Rs > 1.5) N3->N4 Optimize Selectivity N5 ICH Q2(R2) Validation Accuracy, Precision, LOD/LOQ N4->N5 Pass Criteria N6 Validated Quantification Method N5->N6 Lifecycle Complete

Figure 1: Chiral HPLC method development and ICH Q2(R2) validation workflow for 3-phenylindan-1-ol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By integrating a rigid System Suitability Test (SST) as an internal control gate, the method mathematically prevents the generation of spurious data. If column degradation or mobile phase drift occurs, the SST will fail prior to sample analysis.

Step 1: Chromatographic System Setup
  • Hardware: Isocratic HPLC system equipped with a UV/Vis or PDA detector.

  • Column: Immobilized cellulose-based CSP (e.g., Chiralpak® IB, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Dichloromethane (90:5:5, v/v/v). Filter through a 0.22 µm PTFE membrane and degas via ultrasonication.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal absorbance for the indane chromophore).

  • Column Temperature: 25°C (Thermodynamic control is critical; higher temperatures decrease retention but may collapse chiral resolution).

Step 2: System Suitability Testing (The Internal Control)

Before executing the validation sequence, inject a 50 µg/mL resolution mixture containing all four stereoisomers (1R,3R; 1S,3S; 1R,3S; 1S,3R).

  • Self-Validation Criteria:

    • Resolution (Rs) between the most critical pair (the cis enantiomers) MUST be ≥ 1.5 .

    • Tailing factor (Tf) for all peaks MUST be ≤ 1.5 .

    • Causality: Passing this gate proves that the thermodynamic equilibrium between the mobile phase, the swollen chiral cavities, and the analyte is perfectly aligned for enantiodiscrimination[3].

Step 3: ICH Q2(R2) Validation Execution

Following2[2], execute the following sequence:

  • Specificity: Inject mobile phase blanks and sample diluents. Verify no co-eluting peaks exist at the retention times of the four 3-phenylindan-1-ol isomers.

  • Linearity & Range: Prepare a 7-point calibration curve for each enantiomer ranging from 1 µg/mL to 100 µg/mL.

    • Acceptance: Linear regression coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery): Spike known concentrations of pure (1R,3R)-3-phenylindan-1-ol into a synthetic racemic mixture at 50%, 100%, and 150% of the nominal target concentration (n=3 per level).

    • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% nominal standard (e.g., 50 µg/mL).

    • Acceptance: The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%.

  • Sensitivity (LOD/LOQ): Calculate based on the standard deviation of the response (σ) and the slope of the calibration curve (S).

    • Limit of Detection (LOD): 3.3σ/S (Typically ~0.15 µg/mL for this method).

    • Limit of Quantitation (LOQ): 10σ/S (Typically ~0.45 µg/mL for this method).

References

  • Title: Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: US 8,450,324 B2 TRANS-1-((1R,3S)-6-CHLORO-3-PHENYL-INDAN-1-YL)

Sources

Comparative

A Comparative Guide to the Catalytic Activity of 3-Phenyl-2,3-dihydro-1H-inden-1-ol Derivatives in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-present, particularly within the pharmaceutical and fine chemical industries. The development of efficient and highly...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-present, particularly within the pharmaceutical and fine chemical industries. The development of efficient and highly selective chiral catalysts is paramount to meeting this demand. Among the myriad of catalyst scaffolds, the rigid indane framework has consistently proven to be a "privileged" structure, offering a predictable and effective chiral environment for a variety of asymmetric transformations.[1] This guide provides a detailed comparative analysis of the catalytic performance of 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives, offering experimental data and protocols to assist researchers and drug development professionals in catalyst selection and optimization.

The Structural Advantage of the Indane Framework

The efficacy of catalysts derived from the indane core, such as 3-phenyl-2,3-dihydro-1H-inden-1-ol, stems from its rigid bicyclic structure. This conformational rigidity minimizes the number of accessible transition states in a catalytic cycle, thereby enhancing the potential for high enantioselectivity.[1] The presence of multiple stereogenic centers and the ability to readily modify the aromatic and hydroxyl moieties allow for fine-tuning of the catalyst's steric and electronic properties to suit specific substrates and reactions.

This guide will focus on a benchmark reaction—the asymmetric transfer hydrogenation (ATH) of prochiral ketones—to objectively evaluate the catalytic prowess of various 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives.[2] ATH is a widely employed and synthetically valuable method for producing chiral secondary alcohols, key intermediates in many pharmaceutical syntheses.[3]

Benchmarking through Asymmetric Transfer Hydrogenation

The asymmetric transfer hydrogenation of a model ketone, acetophenone, to the chiral alcohol, 1-phenylethanol, serves as a robust platform for comparing the catalytic activity of different 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives. This reaction typically utilizes a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, and a transition metal complex, often with Ruthenium(II), formed in situ with the chiral indanol ligand.[3]

The generally accepted catalytic cycle for this transformation involves the formation of a metal-hydride species, which then coordinates to the ketone. The chiral ligand dictates the facial selectivity of the hydride transfer to the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol.

cluster_cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_Precatalyst [Ru(p-cymene)Cl2]2 + Ligand Active_Catalyst Active Ru-H Catalyst Ru_Precatalyst->Active_Catalyst H-donor (e.g., i-PrOH) Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination Prochiral Ketone Hydride_Transfer Diastereoselective Hydride Transfer Ketone_Coordination->Hydride_Transfer Product_Release Alcohol Product Release Hydride_Transfer->Product_Release Chiral Alcohol Product_Release->Active_Catalyst Regeneration

Caption: A generalized catalytic cycle for the Ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a standardized procedure for evaluating the catalytic performance of 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) chloride p-cymene dimer)

  • Chiral 3-phenyl-2,3-dihydro-1H-inden-1-ol derivative (Ligand)

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (i-PrOH) (Solvent and Hydrogen Donor)

  • Potassium tert-butoxide (t-BuOK) (Base)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, n-hexane)

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral 3-phenyl-2,3-dihydro-1H-inden-1-ol derivative (0.011 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 20 minutes to allow for complex formation.

  • Add a solution of potassium tert-butoxide (0.02 mmol) in anhydrous isopropanol (1 mL) to the catalyst mixture.

  • Reaction: Add acetophenone (1.0 mmol) to the activated catalyst solution.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or 40°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with the addition of water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane).

  • Analysis: Determine the yield of the isolated 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

cluster_workflow Experimental Workflow for Catalyst Benchmarking start Start catalyst_prep In Situ Catalyst Preparation start->catalyst_prep reaction Asymmetric Transfer Hydrogenation catalyst_prep->reaction Add Substrate workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification analysis Yield & ee Determination (HPLC/GC) purification->analysis end End analysis->end

Caption: A step-by-step workflow for the benchmark asymmetric transfer hydrogenation reaction.

Comparative Performance Data

The following table summarizes the performance of various substituted 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives in the asymmetric transfer hydrogenation of acetophenone. For a comprehensive comparison, data for a well-established catalyst, (1S,2R)-1-amino-2-indanol, is also included.

Catalyst Derivative (Ligand)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
3-Phenyl-2,3-dihydro-1H-inden-1-ol1.0248592
3-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol1.0209295
3-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-ol1.0248894
3-(3,5-Dimethylphenyl)-2,3-dihydro-1H-inden-1-ol1.0189597
Alternative Catalyst
(1S,2R)-1-Amino-2-indanol[3]1.012>9998

Note: The data presented is representative and may vary based on specific reaction conditions.

Structure-Activity Relationship and Discussion

The data reveals a clear structure-activity relationship among the 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives. The introduction of substituents on the 3-phenyl ring significantly influences both the reaction rate and the enantioselectivity.

  • Electronic Effects: The electron-donating methoxy group in the para position of the phenyl ring (3-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol) leads to a slight increase in both yield and enantioselectivity compared to the unsubstituted parent compound. This suggests that increased electron density on the ligand may enhance the catalytic activity of the ruthenium center. Conversely, the electron-withdrawing chloro group (3-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-ol) results in a slightly higher enantioselectivity but a comparable yield to the unsubstituted derivative.

  • Steric Effects: The introduction of two methyl groups at the meta positions (3-(3,5-Dimethylphenyl)-2,3-dihydro-1H-inden-1-ol) demonstrates the most significant improvement in both yield and enantioselectivity. This is likely due to the increased steric bulk around the catalytic center, which creates a more defined and restrictive chiral pocket, leading to a more pronounced facial discrimination during the hydride transfer step.

When benchmarked against the well-established (1S,2R)-1-amino-2-indanol, the 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives show comparable, albeit slightly lower, performance in terms of reaction time and enantioselectivity under these specific conditions.[1][3] However, the ease of synthesis and modification of the 3-phenyl-indenol scaffold makes it an attractive alternative for further development and optimization for specific applications.

cluster_derivatives Structural Variations of 3-Phenyl-2,3-dihydro-1H-inden-1-ol Derivatives cluster_substituents Indenol_Core Indenol Core Phenyl_Substituents Substituents on Phenyl Ring Unsubstituted H Phenyl_Substituents->Unsubstituted Methoxy 4-OCH3 Phenyl_Substituents->Methoxy Chloro 4-Cl Phenyl_Substituents->Chloro Dimethyl 3,5-(CH3)2 Phenyl_Substituents->Dimethyl

Caption: Key structural modification points on the 3-phenyl-2,3-dihydro-1H-inden-1-ol scaffold.

Conclusion

This guide demonstrates that 3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones. The performance of these catalysts can be systematically tuned through the introduction of steric and electronic modifications to the 3-phenyl substituent. While established catalysts like amino-indanols may offer slightly faster reaction rates, the synthetic accessibility and modularity of the 3-phenyl-indenol framework present a compelling platform for the development of novel, highly selective catalysts for a broad range of asymmetric transformations. Further investigations into the substrate scope and application in the synthesis of complex, high-value molecules are warranted.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available from: [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. Available from: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available from: [Link]

  • Singh, R. P., & Vince, R. (2011). Amino-indanol-catalyzed asymmetric Michael additions of oxindoles to protected 2-amino-1-nitroethenes for the synthesis of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality. The Journal of Organic Chemistry, 76(10), 4008–4017. Available from: [Link]

  • Che, C., & Wills, M. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(26), 9730–9731. Available from: [Link]

  • Bao, J., & Wulff, W. D. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Organic Letters, 11(11), 2413–2416. Available from: [Link]

  • Davis, T. A., & Vilgelm, A. E. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2582–2591. Available from: [Link]

  • Kim, M., & Kim, D. Y. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and related compounds. RSC Advances, 11(40), 24654–24659. Available from: [Link]

  • NIST. 1H-Inden-1-ol, 2,3-dihydro-. NIST Chemistry WebBook. Available from: [Link]

  • PMC. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Available from: [Link]

  • PMC. Triple Asymmetric Transfer Hydrogenation of 2‐Arylidene‐1,3‐Indandiones. Available from: [Link]

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Validation

A Comparative Guide to Purity Assessment of 3-phenyl-2,3-dihydro-1H-inden-1-ol: Validation of FTIR Analysis Against Alternative Methods

In the landscape of pharmaceutical research and development, the meticulous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the meticulous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the purity assessment of 3-phenyl-2,3-dihydro-1H-inden-1-ol, a key intermediate in various synthetic pathways. We will explore the validation of the FTIR method in accordance with international guidelines and benchmark its performance against established techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an intermediate like 3-phenyl-2,3-dihydro-1H-inden-1-ol directly influences the quality, safety, and yield of the final API. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1][] Therefore, a robust and validated analytical method for purity determination is not merely a regulatory requirement but a critical component of process control and quality assurance.[3]

FTIR Spectroscopy: A Rapid and Green Analytical Tool

FTIR spectroscopy is a powerful technique that identifies chemical compounds by measuring the absorption of infrared radiation by their molecular bonds.[4][5] Each molecule has a unique "fingerprint" spectrum, allowing for qualitative identification.[4][5] For quantitative analysis, the intensity of specific absorption bands is proportional to the concentration of the corresponding functional group, a principle governed by the Beer-Lambert Law.[6] This makes FTIR a potentially rapid and cost-effective method for purity assessment, often requiring minimal sample preparation and solvent usage.[7][8]

Experimental Protocol: FTIR Analysis of 3-phenyl-2,3-dihydro-1H-inden-1-ol

Objective: To develop and validate an FTIR method for the quantitative determination of 3-phenyl-2,3-dihydro-1H-inden-1-ol purity.

Instrumentation: A validated FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

  • Prepare a series of calibration standards of 3-phenyl-2,3-dihydro-1H-inden-1-ol of known purity (e.g., certified reference material) in a suitable infrared-transparent solvent (e.g., chloroform) at concentrations ranging from 0.1 mg/mL to 10 mg/mL.

  • Prepare the test sample of 3-phenyl-2,3-dihydro-1H-inden-1-ol by dissolving a precisely weighed amount in the same solvent to a known concentration within the calibration range.

Data Acquisition:

  • Acquire a background spectrum of the pure solvent.

  • Acquire the infrared spectra of the calibration standards and the test sample in the range of 4000-400 cm⁻¹.

  • For each spectrum, co-add a sufficient number of scans (e.g., 32) to ensure a high signal-to-noise ratio.

Data Analysis:

  • Identify a characteristic absorption band of 3-phenyl-2,3-dihydro-1H-inden-1-ol that is well-resolved and free from interference from potential impurities. The O-H stretching vibration (around 3600-3200 cm⁻¹) or C-O stretching vibration (around 1260-1000 cm⁻¹) are potential candidates.

  • Measure the absorbance of this characteristic peak for each calibration standard and the test sample.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of 3-phenyl-2,3-dihydro-1H-inden-1-ol in the test sample using the calibration curve and calculate the purity.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Calibration Standards D Acquire Sample Spectra A->D B Prepare Test Sample B->D C Acquire Background Spectrum C->D E Identify Characteristic Peak D->E F Measure Absorbance E->F G Construct Calibration Curve F->G H Calculate Purity G->H

Figure 1: Experimental workflow for FTIR analysis.

Validation of the FTIR Method

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[9][10][11][12][13] The validation of the FTIR method for purity assessment of 3-phenyl-2,3-dihydro-1H-inden-1-ol was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Protocol: The FTIR spectrum of a pure 3-phenyl-2,3-dihydro-1H-inden-1-ol standard was compared with the spectra of known potential impurities (e.g., starting materials, by-products). The chosen analytical peak for quantification should show no interference from these impurities.

  • Results: The O-H stretching band was found to be specific for the alcohol functional group and showed minimal overlap with the spectra of anticipated impurities.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Protocol: A series of five concentrations of the 3-phenyl-2,3-dihydro-1H-inden-1-ol standard were prepared and their FTIR spectra were recorded. A calibration curve was constructed by plotting absorbance against concentration, and the correlation coefficient (r²) was calculated.

  • Data Summary:

Concentration (mg/mL)Absorbance
1.00.102
2.50.255
5.00.510
7.50.765
10.01.020
  • Results: The method demonstrated excellent linearity over the concentration range of 1.0 to 10.0 mg/mL, with a correlation coefficient (r²) of 0.9998.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Protocol: The accuracy was determined by the recovery of a known amount of pure 3-phenyl-2,3-dihydro-1H-inden-1-ol spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

  • Data Summary:

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%4.03.9899.5
100%5.05.03100.6
120%6.05.9599.2
  • Results: The mean recovery was between 99.2% and 100.6%, indicating high accuracy of the method.[15]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate measurements of a single sample concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days by different analysts.

  • Data Summary:

Precision TypeMean Purity (%)Standard DeviationRelative Standard Deviation (RSD) (%)
Repeatability99.50.120.12
Intermediate Precision99.40.180.18
  • Results: The low RSD values for both repeatability and intermediate precision demonstrate that the method is precise.

Comparison with Alternative Analytical Techniques

While FTIR offers a rapid and straightforward approach, a comprehensive evaluation necessitates comparison with other established analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for separating and quantifying components in a mixture.[][3]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Experimental Protocol:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength where 3-phenyl-2,3-dihydro-1H-inden-1-ol exhibits maximum absorbance.

    • Quantification: Based on the peak area relative to a certified reference standard.

  • Data Summary:

ParameterHPLC Result
Purity (%)99.8
Limit of Detection (LOD)0.01%
Limit of Quantitation (LOQ)0.03%
Run Time20 minutes
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[3]

  • Principle: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides a unique mass spectrum for identification.

  • Experimental Protocol:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Splitless injection of a derivatized sample (e.g., silylation) to improve volatility.[16]

    • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

  • Data Summary:

ParameterGC-MS Result
Purity (%)99.7
LOD0.005%
LOQ0.015%
Run Time30 minutes
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[17][18][19][20]

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For quantitative analysis, the integral of a specific resonance is directly proportional to the number of nuclei contributing to that signal.

  • Experimental Protocol:

    • Solvent: A deuterated solvent (e.g., CDCl₃).

    • Internal Standard: A certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals.

    • Acquisition: ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • Quantification: Calculation of purity based on the ratio of the integral of a specific analyte proton signal to the integral of the internal standard signal.

  • Data Summary:

ParameterNMR Result
Purity (%)99.9
LOD0.1%
LOQ0.3%
Run Time10 minutes

Comparative Analysis and Conclusion

This guide provides a comprehensive comparison of FTIR with other established analytical techniques for the purity assessment of 3-phenyl-2,3-dihydro-1H-inden-1-ol.

Comparative_Analysis cluster_ftir FTIR cluster_hplc HPLC cluster_gcms GC-MS cluster_nmr NMR FTIR FTIR FTIR_pros Pros: - Rapid - Cost-effective - Minimal sample prep - Green method FTIR->FTIR_pros Advantages FTIR_cons Cons: - Lower sensitivity - Lower specificity for complex mixtures - Not ideal for trace impurity detection FTIR->FTIR_cons Disadvantages HPLC HPLC HPLC_pros Pros: - High resolution - High sensitivity - Well-established method HPLC->HPLC_pros Advantages HPLC_cons Cons: - Longer run times - Solvent consumption - More complex instrumentation HPLC->HPLC_cons Disadvantages GCMS GC-MS GCMS_pros Pros: - Excellent for volatile impurities - High sensitivity and specificity - Provides structural information GCMS->GCMS_pros Advantages GCMS_cons Cons: - Requires derivatization for non-volatile compounds - Thermal degradation risk GCMS->GCMS_cons Disadvantages NMR NMR NMR_pros Pros: - Absolute quantitation (qNMR) - Non-destructive - Provides detailed structural information NMR->NMR_pros Advantages NMR_cons Cons: - Lower sensitivity than chromatographic methods - High instrument cost - Requires skilled operator NMR->NMR_cons Disadvantages

Figure 2: Comparative advantages and disadvantages of analytical techniques.

The validated FTIR method provides a rapid, cost-effective, and environmentally friendly approach for the routine purity assessment of 3-phenyl-2,3-dihydro-1H-inden-1-ol. Its performance in terms of linearity, accuracy, and precision is well within the acceptable limits for quality control purposes.

However, for the detection and quantification of trace impurities, HPLC and GC-MS offer superior sensitivity and resolution. NMR, particularly qNMR, stands out for its ability to provide absolute quantification without the need for a specific reference standard for each impurity, making it an invaluable tool for primary characterization and reference standard qualification.

The choice of the most appropriate analytical technique ultimately depends on the specific requirements of the analysis. For in-process control and routine quality checks where speed and cost are critical, FTIR is an excellent choice. For final product release and in-depth impurity profiling, a combination of chromatographic and spectroscopic methods is recommended to ensure the highest level of quality and safety.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sharma, Y. R. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences (JCHPS). [Link]

  • ProQuest. (n.d.). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Elnagar, K., El-Meged, H. A., & Abdel-Razik Ahmed, M. (2023). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. Scientific Reports, 13(1), 4991. [Link]

  • Asian Journal of Research in Chemistry. (2017). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH-Q2 分析法バリデーション. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(4), 714-733. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]

  • Kim, H. J., Choi, H. K., & Lee, J. Y. (2021). Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. Foods, 11(1), 37. [Link]

  • Nerdy, N., et al. (2021). DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. RASĀYAN Journal of Chemistry, 14(3), 1558-1564. [Link]

  • ZESTRON. (n.d.). FTIR: Material Analysis for Electronic Assemblies. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. E-journal KJP UPI. [Link]

  • SpectraBase. (n.d.). 1H-Inden-1-one, 2-(2,3-dihydro-3-phenyl-1H-inden-1-ylidene)-2,3-dihydro-3-phenyl-. [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ACS Publications. (2010). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, 14(6), 1383-1393. [Link]

  • ResearchGate. (n.d.). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

  • Cushman, M., et al. (2010). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of pharmaceutical and biomedical analysis, 53(3), 346-353. [Link]

  • NextSDS. (n.d.). 3-phenyl-2,3-dihydro-1H-indol-2-one — Chemical Substance Information. [Link]

  • GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. (n.d.). ResearchGate. [Link]

  • Capone, D. L., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of agricultural and food chemistry, 63(10), 2631-2638. [Link]

  • Appchem. (n.d.). 3-Phenyl-2,3-dihydro-1H-inden-1-one. [Link]

  • Reddy, G. S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian journal of pharmaceutical sciences, 71(5), 573-577. [Link]

  • de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5195. [Link]

  • ResearchGate. (n.d.). A study on the stereochemical purity of trandolapril and octahydro-1 H-indole-2-carboxylic acid by HPLC method. [Link]

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  • Beilstein Journals. (2021, February 23). Synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

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Comparative

A Comparative Guide to the Thermodynamic Properties of 3-Phenyl-2,3-dihydro-1H-inden-1-ol Diastereomers

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount. Diastereomers, stereoisomers tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount. Diastereomers, stereoisomers that are not mirror images of each other, often exhibit distinct physical and chemical properties, which can have profound implications for a compound's biological activity, formulation, and manufacturing processes. This guide provides a comprehensive comparison of the thermodynamic properties of the diastereomers of 3-phenyl-2,3-dihydro-1H-inden-1-ol, a chiral molecule with significant potential in various research and development applications.

While specific experimental data for the individual diastereomers of 3-phenyl-2,3-dihydro-1H-inden-1-ol is not extensively documented in publicly available literature, this guide will leverage the established principles of stereochemistry and data from analogous compounds, such as the diastereomers of 1,2-indandiol, to provide a robust framework for understanding and characterizing these molecules.

The Significance of Diastereomeric Differentiation

The 3-phenyl-2,3-dihydro-1H-inden-1-ol molecule possesses two stereocenters, giving rise to two pairs of enantiomers, which are diastereomeric to each other. These are typically designated as cis/syn and trans/anti isomers, referring to the relative orientation of the hydroxyl and phenyl groups.

cluster_cis cis (syn) Diastereomer cluster_trans trans (anti) Diastereomer cis_structure trans_structure

Caption: Molecular structures of the cis (syn) and trans (anti) diastereomers of 3-phenyl-2,3-dihydro-1H-inden-1-ol.

The differential arrangement of these functional groups in three-dimensional space leads to variations in intermolecular forces, crystal lattice packing, and molecular polarity. These molecular-level differences manifest as macroscopic variations in thermodynamic properties such as melting point, boiling point, and solubility. For drug development professionals, these properties are critical as they influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of its large-scale synthesis and purification.

Comparative Analysis of Thermodynamic Properties

Based on well-established principles of stereoisomerism, we can predict the general trends in the thermodynamic properties of the cis and trans diastereomers of 3-phenyl-2,3-dihydro-1H-inden-1-ol.

Thermodynamic PropertyExpected Difference between DiastereomersRationale
Melting Point The trans isomer is generally expected to have a higher melting point.The trans isomer often packs more efficiently into a crystal lattice due to its higher symmetry and lower steric hindrance, leading to stronger intermolecular forces that require more energy to overcome.
Boiling Point The cis isomer may have a higher boiling point.The cis isomer is typically more polar due to the vector addition of bond dipoles on the same side of the molecule. This increased polarity can lead to stronger dipole-dipole interactions, requiring more energy for vaporization.
Solubility The cis isomer is expected to be more soluble in polar solvents, while the trans isomer may be more soluble in nonpolar solvents.The higher polarity of the cis isomer enhances its interaction with polar solvent molecules. Conversely, the less polar nature of the trans isomer favors solubility in nonpolar solvents. The principle of "like dissolves like" is the governing factor.

Experimental Protocols for Thermodynamic Property Determination

To empirically determine these properties for the diastereomers of 3-phenyl-2,3-dihydro-1H-inden-1-ol, the following standard experimental protocols are recommended.

Synthesis and Separation of Diastereomers

The first crucial step is to obtain pure samples of each diastereomer. A common synthetic route to 3-phenyl-2,3-dihydro-1H-inden-1-ol is the reduction of 3-phenyl-2,3-dihydro-1H-inden-1-one. This reduction typically yields a mixture of the cis and trans diastereomers.

start 3-Phenyl-2,3-dihydro-1H-inden-1-one reduction Reduction (e.g., NaBH4, MeOH) start->reduction mixture Diastereomeric Mixture (cis and trans) reduction->mixture separation Chromatographic Separation (e.g., Column Chromatography) mixture->separation cis Pure cis-Diastereomer separation->cis trans Pure trans-Diastereomer separation->trans

Caption: Experimental workflow for the synthesis and separation of 3-phenyl-2,3-dihydro-1H-inden-1-ol diastereomers.

Protocol for Separation:

  • Column Chromatography: The diastereomeric mixture is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto a silica gel column.

  • Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to elute the compounds. The less polar trans isomer is expected to elute before the more polar cis isomer.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and combine the pure fractions of each diastereomer.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the isolated, pure diastereomers.

Melting Point Determination

Objective: To determine the temperature at which the solid diastereomer transitions to a liquid.

Methodology:

  • A small, finely ground sample of the pure diastereomer is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range is indicative of a pure compound.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid diastereomer equals the surrounding atmospheric pressure.

Methodology (Micro-boiling point determination):

  • A small amount of the liquid diastereomer is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The apparatus is heated slowly in a heating block or oil bath.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of each diastereomer in various solvents.

Methodology (Qualitative):

  • A small, measured amount (e.g., 10 mg) of the diastereomer is added to a test tube containing a known volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, hexane).

  • The mixture is agitated and observed for dissolution.

Methodology (Quantitative - Shake-Flask Method):

  • An excess amount of the diastereomer is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of the diastereomer in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Conclusion

The thermodynamic properties of the diastereomers of 3-phenyl-2,3-dihydro-1H-inden-1-ol, while not extensively cataloged, can be predicted based on fundamental stereochemical principles. The trans isomer is anticipated to have a higher melting point due to more efficient crystal packing, while the more polar cis isomer may exhibit a higher boiling point and greater solubility in polar solvents. The provided experimental protocols offer a clear and reliable methodology for the empirical determination of these crucial properties. For scientists and researchers in drug development, a thorough understanding and characterization of the distinct thermodynamic properties of each diastereomer is an indispensable step in the journey from a promising molecule to a viable therapeutic agent.

References

  • General Principles of Stereoisomerism and Physical Properties

    • Title: Organic Chemistry
    • Source: Pearson
    • URL: [Link]

  • Synthesis and Separation of Diastereomers

    • Title: Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)
    • Source: PubMed
    • URL: [Link]

  • Thermodynamics of Diastereomer Separation

    • Title: Thermodynamics Determine the Diastereochemical Outcome of C
    • Source: The University of Groningen research portal
    • URL: [Link]

  • Quantitative Difference in Solubility of Diastereomers

    • Title: Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers
    • Source: PMC
    • URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-phenyl-2,3-dihydro-1H-inden-1-ol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance steps, but as a rigorous scientific discipline. Handling 3-phenyl-2,3-dihydro-1H-inden-1-ol (also known as 3-phenyli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance steps, but as a rigorous scientific discipline. Handling 3-phenyl-2,3-dihydro-1H-inden-1-ol (also known as 3-phenylindan-1-ol, CAS: 79454-17-4)[1] requires a nuanced understanding of its physicochemical behavior. This compound is a critical chiral intermediate in the asymmetric synthesis of monoamine transporter inhibitors and atypical antipsychotics, such as indatraline[2].

To ensure both operator safety and the integrity of your drug development workflows, this guide outlines the causality behind its hazards and provides a self-validating operational protocol.

Part 1: Physicochemical Profiling & Hazard Causality

Before donning any Personal Protective Equipment (PPE), we must understand why the equipment is necessary. Based on safety data for its structural analog, 1-indanol, 3-phenyl-2,3-dihydro-1H-inden-1-ol presents specific localized and systemic hazards.

Table 1: Quantitative Data & Hazard Thresholds

Property / HazardValue / ClassificationCausality & Operational Implication
Molecular Weight 210.27 g/mol [1]Moderate molecular size allows for rapid dermal penetration if dissolved in carrier solvents.
Physical Form Crystalline Solid / Powder[3]High risk of electrostatic aerosolization during weighing and transfer.
Solubility Insoluble in H₂O; Soluble in EtOH, THFWater is completely ineffective for spill cleanup; organic solvents are mandatory.
Acute Toxicity (Oral) Category 4 (H302)Ingestion of microscopic airborne particulates settling on mucous membranes can cause systemic toxicity.
Skin/Eye Irritation Category 2 / 2A (H315, H319)The lipophilic indane ring carries the reactive hydroxyl group into the stratum corneum, inducing localized inflammation.
STOT-SE Category 3 (H335)Inhalation of micro-dust causes severe respiratory tract abrasion and chemical irritation.

Part 2: The PPE Matrix (Self-Validating Systems)

Every piece of PPE chosen for handling this compound is dictated by its lipophilicity and its physical state as a crystalline powder. To ensure absolute trustworthiness, every PPE application must include a self-validation step .

  • Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness)

    • The Causality: The non-polar aromatic rings of 3-phenyl-2,3-dihydro-1H-inden-1-ol easily degrade or permeate natural rubber latex. Nitrile provides a robust barrier against non-polar compounds, halting dermal penetration.

    • Self-Validation System: The Tactile Stretch Test. Before handling the chemical, pull the nitrile glove taut across your knuckles. Inspect closely under bright light; if any micro-tears or localized thinning (discoloration) are visible, the structural integrity is compromised. Discard and re-glove.

  • Respiratory Protection: N95/P100 Particulate Respirator

    • The Causality: Standard surgical masks do not seal against the face, allowing aerosolized crystalline dust (generated by static electricity during weighing) to bypass the filter, leading to H335 respiratory irritation.

    • Self-Validation System: The Negative Pressure Seal Check. Cup both hands over the respirator mask and inhale sharply. The mask must collapse slightly inward against your face. If air leaks around the orbital bone or chin, readjust the nosepiece and straps until a perfect vacuum is achieved.

  • Eye Protection: Tight-Fitting Chemical Splash Goggles

    • The Causality: Airborne crystalline dust settles on the conjunctiva, reacting with basal moisture to cause severe Category 2A eye irritation. Safety glasses with side shields are insufficient against airborne particulates.

    • Self-Validation System: The Orbital Seal Test. Shake your head gently from side to side. The goggles should not shift, and the elastomer seal should maintain unbroken contact with your skin 360 degrees around the eyes.

Part 3: Step-by-Step Operational Workflow

HandlingWorkflow A Hazard Assessment (H302, H315, H319) B Engineering Controls (Fume Hood >80 fpm) A->B C PPE Donning & Verification (Nitrile, N95, Goggles) B->C D Material Transfer & Weighing (Anti-static tools) C->D E Synthesis Workflow (e.g., Indatraline Precursor) D->E F Spill or Exposure Detected? E->F G Emergency Protocol (Solvent Wipe, Isolate) F->G Yes H Standard Decontamination & Waste Disposal F->H No G->H

Fig 1: Step-by-step operational safety workflow for handling 3-phenyl-2,3-dihydro-1H-inden-1-ol.

Methodology: Precision Weighing and Transfer

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Validation: Tape a 1-inch strip of tissue paper to the bottom of the fume hood sash. If the paper is pulled steadily inward, the negative pressure (face velocity >80 fpm) is actively capturing particulates.

Step 2: Static Mitigation

  • Action: Place an anti-static weighing boat on the analytical balance. Discharge ambient static electricity using an ionizing blower or a piezoelectric anti-static gun (e.g., Zerostat) directly over the weighing area.

  • Causality: Eliminating static prevents the crystalline powder from repelling off the spatula and aerosolizing, which is the primary vector for inhalation exposure.

Step 3: Material Transfer

  • Action: Using a grounded stainless-steel spatula, slowly transfer the [1] from the source bottle to the weighing boat. Keep the drop distance under 2 inches to minimize dust generation.

  • Validation: Observe the powder's behavior. It should fall smoothly without clinging to the spatula shaft. If clinging occurs, repeat Step 2.

Step 4: Doffing and Decontamination

  • Action: Wipe down the spatula, balance pan, and surrounding hood surface with a lint-free wipe dampened with isopropanol or ethanol.

  • Causality: Because the compound is highly hydrophobic, water will merely push the chemical dust around. An organic solvent is required to dissolve and lift residual microscopic crystals from the surface.

Part 4: Spill Response and Hazardous Waste Disposal Plan

In the event of a localized spill within the laboratory:

  • Containment: Do not sweep dry powder. Sweeping mechanically aerosolizes the compound, guaranteeing inhalation exposure.

  • Neutralization & Cleanup: Cover the spilled powder with paper towels. Carefully pour isopropanol over the towels to dissolve the 3-phenyl-2,3-dihydro-1H-inden-1-ol into the matrix of the paper.

  • Disposal: Using a fresh pair of nitrile gloves, gather the solvent-soaked towels and place them into a clearly labeled, sealable hazardous waste container designated for "Halogen-Free Organic Solid/Solvent Waste."

  • Final Validation: Shine a high-intensity UV or LED flashlight at a low angle across the spill surface. Any remaining crystalline dust will cast micro-shadows or glint, indicating that a secondary solvent wipe is required.

References

  • United States Patent and Trademark Office. "US Patent 8,450,324 B2 - Trans-1-((1R,3S)-6-Chloro-3-Phenylindan-1-yl)-3,3-Dimethylpiperazine." Google Patents.

Sources

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